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  • Product: 7-(1-Methyl-2-hydroxyethyl)guanine
  • CAS: 1346603-33-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Formation of 7-(1-Methyl-2-hydroxyethyl)guanine from Propylene Oxide

This guide details the formation, mechanism, synthesis, and analysis of 7-(1-Methyl-2-hydroxyethyl)guanine (often referred to as N7-iso-HPG ), a specific DNA adduct formed by the reaction of propylene oxide (PO) with gua...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the formation, mechanism, synthesis, and analysis of 7-(1-Methyl-2-hydroxyethyl)guanine (often referred to as N7-iso-HPG ), a specific DNA adduct formed by the reaction of propylene oxide (PO) with guanine.

While the predominant adduct formed by propylene oxide is 7-(2-hydroxypropyl)guanine (7-HPG) (resulting from attack at the terminal carbon), this guide focuses on the specific regiochemistry requested: the formation of the 1-methyl-2-hydroxyethyl side chain via attack at the internal, substituted carbon.

Executive Summary

Propylene oxide (PO) is a direct-acting alkylating agent that reacts with nucleophilic sites in DNA. The N7 position of guanine is the most nucleophilic site, accounting for the majority of alkylation events. The reaction of PO with guanine yields two regioisomers:

  • 7-(2-hydroxypropyl)guanine (7-HPG): The major product (>90%), formed by nucleophilic attack at the less hindered, terminal carbon (C3) of the epoxide.

  • 7-(1-Methyl-2-hydroxyethyl)guanine (7-iso-HPG): The minor product (<10%), formed by attack at the more hindered, internal methine carbon (C2).

This guide focuses on the mechanistic formation, chemical synthesis, and LC-MS/MS quantification of the 7-(1-Methyl-2-hydroxyethyl)guanine isomer, providing protocols to distinguish it from its more abundant counterpart.

Mechanistic Pathways

The formation of 7-(1-Methyl-2-hydroxyethyl)guanine is governed by the regioselectivity of the epoxide ring opening. Under physiological conditions (pH 7.4), the reaction proceeds primarily via an SN2 mechanism.

Reaction Dynamics
  • Electrophile: Propylene Oxide (2-methyloxirane).

  • Nucleophile: The N7 nitrogen of Guanine (in the major groove of DNA).

  • Regioselectivity:

    • Path A (Major): Attack at the unsubstituted methylene carbon (C3). Sterically favored. Product: N7-CH₂-CH(OH)-CH₃ .

    • Path B (Minor - Target): Attack at the substituted methine carbon (C2). Sterically hindered but electronically activated by the methyl group (partial positive charge stabilization). Product: N7-CH(CH₃)-CH₂-OH .

Mechanism Diagram

The following diagram illustrates the bifurcation of the reaction pathway leading to the specific target adduct.

ReactionMechanism PO Propylene Oxide (2-methyloxirane) Transition Transition State (Nu attack on Epoxide) PO->Transition Guanine Guanine (N7) Guanine->Transition Major Major Adduct (90-95%) 7-(2-hydroxypropyl)guanine (Attack at C3) Transition->Major Path A: Steric Control (S_N2 at Primary C) Minor TARGET ADDUCT (<10%) 7-(1-Methyl-2-hydroxyethyl)guanine (Attack at C2) Transition->Minor Path B: Electronic Control (Attack at Secondary C)

Caption: Path B illustrates the specific formation of 7-(1-Methyl-2-hydroxyethyl)guanine via attack at the internal carbon (C2) of propylene oxide.

Chemical Synthesis of Reference Standards

To quantify the adduct in biological samples, a pure reference standard is required. Since the reaction produces a mixture, chromatographic purification is essential.

Synthesis Protocol

Objective: Synthesize a mixture of N7-PO adducts and isolate 7-(1-Methyl-2-hydroxyethyl)guanine.

  • Reactants: Dissolve Guanosine (5 mmol) in Glacial Acetic Acid (20 mL).

  • Alkylation: Add Propylene Oxide (25 mmol, 5 eq) to the solution.

  • Incubation: Seal the reaction vessel and heat at 50°C for 12 hours .

    • Note: Acidic conditions facilitate epoxide ring opening and simultaneous depurination of the guanosine to the guanine base adduct.

  • Hydrolysis: Add 10 mL of 0.1 M HCl and heat at 70°C for 1 hour to ensure complete depurination (cleavage of the glycosidic bond).

  • Neutralization: Adjust pH to 7.0 using ammonium hydroxide.

  • Purification (Critical Step):

    • The mixture contains unreacted guanine, the major isomer (7-HPG), and the target minor isomer (7-iso-HPG).

    • Method: Semi-preparative HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 9.4 x 250 mm).

    • Mobile Phase: Isocratic 2% Methanol in 10 mM Ammonium Formate (pH 4.0).

    • Separation: The isomers typically separate due to slight differences in hydrophobicity. The "1-methyl-2-hydroxyethyl" isomer (branched at the alpha carbon) often elutes slightly after the 2-hydroxypropyl isomer depending on the specific column chemistry.

  • Characterization: Confirm structure via NMR and High-Resolution Mass Spectrometry (HRMS).

    • Target Mass: m/z 210.0986 [M+H]⁺.

Analytical Methodology: LC-MS/MS Quantification

Quantification in biological DNA requires high sensitivity due to the low abundance of the minor isomer. The method relies on Neutral Thermal Hydrolysis to selectively release N7-alkylguanines from the DNA backbone.

Sample Preparation Workflow
StepProcedureCritical Parameter
1. DNA Isolation Isolate DNA from tissue using standard phenol-chloroform or silica column methods.Purity A260/A280 > 1.8.
2. Hydrolysis Dissolve DNA (50-100 µg) in water. Heat at 100°C for 30 minutes (Neutral Thermal Hydrolysis).Selectively releases N7-adducts without damaging unmodified bases.
3. Internal Std Add isotope-labeled standard (e.g., ¹⁵N₅-7-HPG ).Essential for accurate quantitation.
4. SPE Cleanup Load supernatant onto an Oasis MCX (Mixed-mode Cation Exchange) cartridge.Wash with 0.1% Formic Acid/MeOH. Elute with 5% NH₄OH in MeOH.
5. Dry Down Evaporate eluate under nitrogen; reconstitute in mobile phase.Concentrate sample 10-20x.
LC-MS/MS Parameters

The isomers have identical precursor and product ions. Chromatographic resolution is the only way to distinguish them.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). T3 columns are superior for retaining polar bases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 0% B (Hold for polar retention)

    • 1-6 min: 0% -> 10% B (Slow gradient for isomer separation)

    • 6-8 min: 90% B (Wash)

  • MRM Transitions:

    • Quantifier: m/z 210.1 → 152.1 (Loss of hydroxypropyl/methylhydroxyethyl group -> Guanine+H).

    • Qualifier: m/z 210.1 → 135.0 (Guanine fragment).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Tissue DNA_Ext DNA Extraction (Phenol-Chloroform) Sample->DNA_Ext Hydrolysis Neutral Thermal Hydrolysis (100°C, 30 min, pH 7.0) DNA_Ext->Hydrolysis Depurination Release of N7-Adducts (Backbone remains intact) Hydrolysis->Depurination SPE Solid Phase Extraction (MCX Cartridge) Depurination->SPE LCMS LC-MS/MS Analysis (Separation of Isomers) SPE->LCMS Data Quantification of 7-(1-Methyl-2-hydroxyethyl)G LCMS->Data

Caption: Workflow for the isolation and specific detection of N7-guanine adducts from biological tissue.

Biological Significance & Stability

Depurination Kinetics

Like all N7-guanine alkylation products, 7-(1-Methyl-2-hydroxyethyl)guanine carries a positive charge on the imidazole ring. This destabilizes the N-glycosidic bond, leading to spontaneous depurination .

  • Half-life: Approximately 26–50 hours at 37°C in double-stranded DNA.

  • Implication: These adducts are not persistent. They are excreted in urine, making urinary analysis a viable non-invasive alternative to tissue DNA analysis.

Biomarker Utility

While 7-HPG is the primary biomarker for Propylene Oxide exposure, the ratio of 7-iso-HPG to 7-HPG can theoretically provide insights into the specific electrophilic environment or steric constraints within the nucleus, although in practice, the sum of both is often reported.

References

  • Segerbäck, D., et al. (1998). Comparison of ethylene, propylene and styrene 7,8-oxide in vitro adduct formation on N-terminal valine in human haemoglobin and on N-7-guanine in human DNA. Mutation Research.[1] Link

  • Pottenger, L. H., et al. (2007). Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues of F344 rats after inhalation exposure to propylene oxide.[2] Carcinogenesis.[3][4] Link

  • Marsden, D. A., et al. (2009). The formation and biological significance of N7-guanine adducts. Nucleic Acids Research. Link

  • Singh, R., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of N7-(2-Hydroxypropyl)guanine in DNA. Analytical Chemistry.[5][6][7][8] Link

  • IARC Monographs. (1994). Propylene Oxide.[3][4][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 60. Link

Sources

Exploratory

Stability and Dynamics of N7-Guanine Adducts Under Physiological Conditions

The following technical guide details the stability, kinetics, and analytical profiling of N7-guanine adducts under physiological conditions. Technical Guide for Researchers and Drug Developers Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, kinetics, and analytical profiling of N7-guanine adducts under physiological conditions.

Technical Guide for Researchers and Drug Developers

Part 1: Executive Summary

The N7 position of guanine is the most nucleophilic site in DNA, making it the primary target for electrophilic attack by alkylating agents, including endogenous metabolites, environmental carcinogens, and chemotherapeutic drugs (e.g., cisplatin, nitrogen mustards).

However, N7-guanine adducts are chemically unique: they are kinetically unstable . Unlike stable adducts at other positions (e.g., N2-guanine or N6-adenine), N7-alkylation creates a cationic species that destabilizes the N-glycosidic bond.[1] This triggers a spontaneous "race" between three outcomes:

  • Depurination: Loss of the base to form an abasic (AP) site.[2]

  • Imidazole Ring Opening (IRO): Conversion to a stable, mutagenic formamidopyrimidine (FapyG).

  • DNA Repair: Active excision by glycosylases (e.g., AAG).[3]

This guide provides the mechanistic data, kinetic constants, and validated protocols required to study these transient lesions.

Part 2: Mechanistic Foundations

The Cationic Instability

Alkylation at the N7 position places a formal positive charge on the imidazole ring of guanine. This charge delocalization draws electron density away from the N9-C1' glycosidic bond, significantly lowering the activation energy for hydrolysis.

The fate of an N7-guanine adduct is determined by a bifurcation in its degradation pathway.

Pathway Bifurcation: Depurination vs. Ring Opening

Under physiological conditions (pH 7.4, 37°C), the adduct partitions between two spontaneous decay pathways.

  • Path A: Spontaneous Depurination (

    
    ) [1][4]
    
    • Mechanism: Hydrolysis of the N-glycosidic bond releases the alkylated guanine base and leaves an Apurinic/Apyrimidinic (AP) site in the DNA backbone.[2]

    • Physiological Consequence: AP sites are non-coding lesions that block replication or induce strand breaks if not repaired by the Base Excision Repair (BER) pathway.

  • Path B: Imidazole Ring Opening (

    
    ) 
    
    • Mechanism: Hydrolytic attack at the C8 position breaks the imidazole ring, yielding FapyG (formamidopyrimidine) derivatives.[2]

    • Physiological Consequence: FapyG lesions are stable, highly persistent, and mutagenic (primarily causing G

      
      T transversions). While favored at alkaline pH, this pathway is biologically relevant for bulky adducts (e.g., Aflatoxin B1) even at pH 7.4.
      
Visualization of Degradation Pathways

N7_Degradation Guanine Native Guanine (N7 Nucleophile) Adduct Cationic N7-Guanine Adduct (Unstable Intermediate) Guanine->Adduct Alkylation Alkylator Electrophile (RX) Alkylator->Adduct Depurination Pathway A: Spontaneous Depurination (Hydrolysis of Glycosidic Bond) Adduct->Depurination RingOpen Pathway B: Imidazole Ring Opening (Hydrolysis at C8) Adduct->RingOpen AP_Site Abasic (AP) Site (Strand Break Risk) Depurination->AP_Site Free_Base Released N7-Alkylguanine (Biomarker in Urine) Depurination->Free_Base FapyG FapyG Adduct (Stable & Mutagenic) RingOpen->FapyG

Figure 1: The degradation bifurcation of cationic N7-guanine adducts. Path A (Depurination) is generally dominant for small alkyl groups, while Path B (Ring Opening) becomes significant for bulky adducts or specific local environments.

Part 3: Kinetic Stability Profile

The half-life (


) of N7-guanine adducts varies by orders of magnitude depending on the substituent size and electronic properties.
Comparative Half-Lives (pH 7.4, 37°C)
Adduct TypeSpecific ExampleHalf-Life (

)
Dominant Decay Mode
Methyl N7-methylguanine (N7-MeG)~150 hoursDepurination
Ethyl N7-ethylguanine (N7-EtG)~100–150 hours*Depurination
Hydroxyalkyl N7-(2-hydroxy-3-butene)-guanine~50 hoursDepurination
Bulky Polycyclic N7-BPDE (Benzo[a]pyrene)~3 hoursDepurination
Aflatoxin N7-Aflatoxin B1Variable**Ring Opening (Fapy)
Platinum Cisplatin Monoadduct< 2 hoursCrosslinking / Reversal

*Note: N7-EtG stability is comparable to N7-MeG but slightly lower due to steric effects. Unlike O6-adducts, N7-EtG is not actively repaired by AGT and relies on spontaneous loss or BER. **Note: Aflatoxin adducts rapidly equilibrate; the N7-cation species has a short half-life, but the conversion to the stable Fapy derivative is fast, making the total lesion burden persistent.

Factors Influencing Stability
  • Substituent Bulk: Larger alkyl groups increase steric strain, accelerating depurination.

  • Electronic Effects: Electron-withdrawing groups on the alkyl chain destabilize the glycosidic bond further.

  • DNA Sequence Context: Adducts in GC-rich regions may be slightly stabilized by stacking interactions, whereas those in flexible regions depurinate faster.

Part 4: Analytical Methodologies

To accurately quantify these unstable adducts, researchers must use Neutral Thermal Hydrolysis . Unlike acid hydrolysis (which degrades DNA completely), neutral hydrolysis selectively releases N7-alkylguanines due to their labile glycosidic bond, leaving the DNA backbone and stable adducts (e.g., N2-G, C8-G) intact.

Protocol: Neutral Thermal Hydrolysis & LC-MS/MS[5]

Objective: Isolate and quantify N7-alkylguanines from genomic DNA.

Step-by-Step Methodology:

  • DNA Isolation:

    • Isolate DNA from tissue or cells using a high-salt method or phenol-chloroform extraction.

    • Critical: Avoid low pH buffers during isolation to prevent premature adduct loss.

    • Dissolve DNA in pH 7.4 buffer (e.g., 10 mM Tris-HCl).

  • Internal Standard Addition:

    • Spike the DNA solution with isotopically labeled standards (e.g.,

      
      -N7-MeG) before hydrolysis to account for recovery losses.
      
  • Neutral Thermal Hydrolysis:

    • Heat the DNA solution at 70°C for 1 hour (or 100°C for 30 min).

    • Why: This specific energy input breaks the weakened N7-glycosidic bond without degrading the rest of the DNA or releasing stable bases (A, T, C, G).

  • Separation (Filtration/Precipitation):

    • Option A (Filtration): Use a 3 kDa molecular weight cutoff (MWCO) filter. Centrifuge at 14,000 x g.

      • Result: The small, released N7-bases pass through the filter; the intact DNA backbone remains above.

    • Option B (Ethanol Precipitation): Add cold ethanol to precipitate the DNA backbone. Centrifuge and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Load the filtrate/supernatant onto a C18 or porous graphitic carbon (PGC) column to remove salts and matrix interferences.

    • Elute with Methanol/Water gradient.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Detection: Positive Electrospray Ionization (ESI+). Monitor specific SRM transitions (e.g., N7-MeG: m/z 166

      
       149).
      
Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Tissue/Cells) DNA_Ext DNA Extraction (pH 7.4, Avoid Acid) Sample->DNA_Ext Spike Add Internal Standard (15N5-N7-MeG) DNA_Ext->Spike Hydrolysis Neutral Thermal Hydrolysis (70°C, 60 min) Spike->Hydrolysis Separation Separation Step (Ultrafiltration or EtOH Precip) Hydrolysis->Separation Supernatant Filtrate/Supernatant (Contains Released N7-Adducts) Separation->Supernatant Small Molecules Backbone Retentate/Pellet (Depurinated DNA Backbone) Separation->Backbone Macromolecules LCMS LC-MS/MS Analysis (Quantification vs IS) Supernatant->LCMS

Figure 2: Validated workflow for N7-guanine adduct quantification.[1] The "Neutral Thermal Hydrolysis" step is the critical differentiator that selectively isolates these labile adducts.

Part 5: Biological Implications[3][4][6][7]

The Repair vs. Decay Race

In a living cell, the N7-adduct is a ticking clock.

  • Scenario A (Repair): The enzyme Alkyladenine DNA Glycosylase (AAG) (also known as MPG) recognizes the N7-adduct and excises it, initiating the Base Excision Repair (BER) pathway.

  • Scenario B (Decay): If repair is slow, the adduct depurinates spontaneously. This creates an AP site.[2][4]

    • Note: AP sites are highly mutagenic. However, because AP sites are also the intermediate of the BER pathway (formed after AAG acts), the cell is generally efficient at repairing them via AP Endonuclease (APE1).

  • Scenario C (Toxicity): If the adduct opens to form FapyG , the lesion becomes a block to replication and is significantly more mutagenic than the original N7-adduct.

Relevance to Drug Development

For alkylating chemotherapeutics (e.g., Temozolomide), the formation of N7-MeG is the major chemical event (~70% of total adducts), but it is the minor O6-MeG adduct (<5%) that drives cytotoxicity. However, the massive load of N7-adducts can overwhelm the BER machinery (PARP activation), leading to energy depletion and necrotic cell death, a secondary mechanism of therapeutic action.

References

  • Comparison of N7-Guanine Adduct Stability

    • Source: Boysen, G., et al. (2009).[4] "The Formation and Biological Significance of N7-Guanine Adducts." Mutation Research/Reviews in Mutation Research.

  • Depurination Mechanism and Kinetics

    • Source: Gates, K. S., et al. (2004). "Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA." Chemical Research in Toxicology.
  • Analytical Protocol (Neutral Thermal Hydrolysis)

    • Source: Balbo, S., et al. (2014). "Measuring DNA nucleobase adducts using neutral hydrolysis and liquid chromatography-mass spectrometry." Toxicology Letters.
  • Cisplatin Adduct Dynamics

    • Source: Wang, D., & Lippard, S. J. (2005). "Cellular processing of platinum anticancer drugs.
  • FapyG Formation and Mutagenicity

    • Source: Dizdaroglu, M., et al. (2008).[3] "Formamidopyrimidines in DNA: mechanisms of formation, repair, and biological effects."[3] Free Radical Biology and Medicine.

Sources

Foundational

An In-Depth Technical Guide to the Role of 7-(1-Methyl-2-hydroxyethyl)guanine in Carcinogenesis

Audience: Researchers, scientists, and drug development professionals. Executive Summary Exposure to environmental and industrial chemicals is a significant contributor to human cancer.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Exposure to environmental and industrial chemicals is a significant contributor to human cancer. Propylene oxide (PO), a probable human carcinogen, is a reactive electrophilic compound that can covalently bind to cellular macromolecules, including DNA. This guide provides a comprehensive technical overview of 7-(1-Methyl-2-hydroxyethyl)guanine, a specific DNA adduct formed from the reaction of propylene oxide with the N7 position of guanine. We will explore its formation, chemical properties, and the mechanistic pathways through which it contributes to carcinogenesis. The primary mechanism involves the chemical instability of the adduct, leading to spontaneous depurination and the formation of mutagenic apurinic sites. This guide details the cellular DNA repair mechanisms that counteract this damage, presents state-of-the-art analytical techniques for its detection and quantification, and discusses its application as a critical biomarker for exposure assessment and cancer risk evaluation.

Propylene Oxide: From Industrial Chemical to Genotoxic Agent

Propylene oxide (PO) is a synthetic, highly reactive chemical used extensively in the production of polyurethanes, propylene glycol, and other industrial compounds. Human exposure can occur through occupational settings, consumer products, and environmental contamination.

Metabolic Activation

Propylene itself is not directly genotoxic but is metabolically activated in the body by cytochrome P450 monooxygenases (P450s) to its epoxide form, propylene oxide.[1] This conversion transforms a relatively inert olefin into a potent electrophilic alkylating agent capable of reacting with nucleophilic centers in cells.

G Propylene Propylene P450 Cytochrome P450 (Metabolic Activation) Propylene->P450 PO Propylene Oxide (PO) (Electrophilic Intermediate) P450->PO

Caption: Metabolic activation of propylene to propylene oxide.

Carcinogenicity Classification

The International Agency for Research on Cancer (IARC) has classified propylene oxide as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals but inadequate evidence in humans.[2] In animal studies, PO has been shown to induce tumors at the site of administration, including nasal tumors after inhalation and forestomach tumors following oral gavage.[3]

Formation and Chemical Properties of 7-(1-Methyl-2-hydroxyethyl)guanine

Once formed, the electrophilic propylene oxide can react with various nucleophilic sites in DNA. The most frequent site of alkylation is the N7 position of guanine, which accounts for a significant portion of the total DNA adducts formed.[4]

Reaction Mechanism

The reaction proceeds via an S\textsubscript{N}2 mechanism, where the N7 atom of the guanine base attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a covalent bond. This reaction results in a mixture of two isomeric N7-(hydroxypropyl)guanine adducts: 7-(2-hydroxypropyl)guanine and 7-(1-methyl-2-hydroxyethyl)guanine.[5]

Chemical Instability and Depurination

A critical feature of N7-alkylguanine adducts is their chemical instability within the DNA helix.[1] The alkylation at the N7 position introduces a positive charge into the imidazole ring of guanine, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar. This destabilization facilitates the spontaneous hydrolysis of the bond, a process known as depurination , which releases the modified base from the DNA backbone and leaves behind an apurinic (AP) site.[1][6] The half-life of N7-guanine adducts in double-stranded DNA can range from a few hours to around 150 hours, depending on the specific alkyl group.[1]

The Mechanistic Role in Carcinogenesis

The formation of a DNA adduct represents a primary molecular initiating event in chemical carcinogenesis.[7] If this damage is not properly repaired, it can lead to permanent genetic alterations.

G cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Organismal Level Adduct 7-(1-Methyl-2-hydroxyethyl)guanine Formation Depurination Spontaneous Depurination Adduct->Depurination Chemical Instability AP_Site Apurinic (AP) Site Depurination->AP_Site Replication DNA Replication Across AP Site AP_Site->Replication Repair Error-Prone Repair (e.g., Translesion Synthesis) AP_Site->Repair Mutation Base Substitution Mutation (e.g., G to T) Replication->Mutation Repair->Mutation Initiation Cancer Initiation Mutation->Initiation

Caption: The proposed carcinogenic pathway initiated by N7-guanine adducts.

Mutagenesis via Apurinic Sites

While some DNA adducts are directly miscoding, the primary mutagenic threat from N7-alkylguanine adducts like 7-(1-Methyl-2-hydroxyethyl)guanine stems from the AP sites generated by depurination. During DNA replication, high-fidelity DNA polymerases stall at AP sites. To bypass the lesion and complete replication, cells may employ specialized, lower-fidelity translesion synthesis (TLS) polymerases. These TLS polymerases often insert a nucleotide opposite the non-instructional AP site in a template-independent manner. Many polymerases preferentially insert an adenine opposite an AP site (the "A-rule"), which, if the original base was guanine, results in a G→T transversion mutation in the subsequent round of replication. Such mutations in critical proto-oncogenes or tumor suppressor genes can drive the initiation of cancer.[7]

Cellular Defense: DNA Repair Pathways

Cells possess sophisticated DNA repair networks to remove DNA lesions and maintain genomic integrity. The primary defense against small, non-helix-distorting base adducts is the Base Excision Repair (BER) pathway.[8]

Base Excision Repair (BER)

The BER pathway is a multi-step process:

  • Recognition and Excision: A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, removing the adduct and creating an AP site.

  • Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone immediately 5' to the AP site.

  • Synthesis and Ligation: DNA polymerase β (Pol β) removes the remaining sugar-phosphate residue and synthesizes the correct nucleotide into the gap. Finally, DNA ligase seals the nick in the DNA backbone, restoring the original sequence.

While BER is the main pathway, some evidence suggests that Nucleotide Excision Repair (NER), which typically handles bulky, helix-distorting lesions, may also play a role in repairing certain types of oxidative and alkylating damage.[8]

Analytical Methodologies for Adduct Detection

Accurate detection and quantification of 7-(1-Methyl-2-hydroxyethyl)guanine are essential for molecular epidemiology, toxicological risk assessment, and biomarker development. Several highly sensitive analytical techniques are employed for this purpose.

MethodPrincipleSensitivityThroughputNotes
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry for specific detection based on mass-to-charge ratio.High (femtomole range)[9]Moderate to HighHigh specificity and structural confirmation. The gold standard for quantification.
HPLC-ED HPLC separation with electrochemical detection, which measures the current from the oxidation of the analyte.High (picomole range)[10]ModerateVery sensitive for electrochemically active compounds like guanine adducts.[11]
GC-MS Gas chromatography separation coupled with mass spectrometry, often requiring chemical derivatization to increase volatility.HighModerateAn established method providing good sensitivity and specificity.[12]
³²P-Postlabeling Enzymatic digestion of DNA, enrichment of adducted nucleotides, and radiolabeling with ³²P-ATP for detection by chromatography.Very HighLowExtremely sensitive but can be labor-intensive and may not provide structural identification.[13]
Standard Protocol: Quantification by LC-MS/MS

This protocol outlines a typical workflow for the analysis of 7-(1-Methyl-2-hydroxyethyl)guanine in a biological sample (e.g., tissue, white blood cells).

1. DNA Isolation:

  • Isolate high-quality genomic DNA from the sample using standard phenol-chloroform extraction or a commercial kit.

  • Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).

2. DNA Hydrolysis:

  • To release the N7-adducted bases, which are unstable to acid, perform neutral thermal hydrolysis.

  • Incubate 50-100 µg of DNA in a buffered solution (e.g., 10 mM phosphate buffer, pH 7.0) at 100°C for 30-60 minutes.[9] This cleaves the weakened N-glycosidic bond of the adducts without significantly degrading the DNA backbone.

  • Immediately cool the sample on ice.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Centrifuge the hydrolyzed sample to pellet the intact DNA.

  • Load the supernatant containing the released bases onto a C18 SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with water to remove salts and polar impurities.

  • Elute the adducts with a suitable solvent, typically methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Inject the reconstituted sample onto a reverse-phase C18 HPLC column. Use a gradient elution program with a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) for quantification. This involves monitoring a specific precursor ion (the protonated molecular ion of the adduct) and its characteristic product ion after fragmentation. This provides exceptional specificity.

  • Quantification: Generate a standard curve using an authentic 7-(1-Methyl-2-hydroxyethyl)guanine standard. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[14]

G Sample Biological Sample (e.g., Tissue, WBCs) Isolation DNA Isolation Sample->Isolation Hydrolysis Neutral Thermal Hydrolysis Isolation->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LCMS LC-MS/MS Analysis (SRM) SPE->LCMS Data Quantification (Adducts/10^7 Guanine) LCMS->Data

Caption: Experimental workflow for LC-MS/MS detection of DNA adducts.

Applications and Future Directions

Biomarker of Exposure and Effect

The presence of 7-(1-Methyl-2-hydroxyethyl)guanine in easily accessible biological samples like white blood cells or urine serves as a direct biomarker of exposure to propylene oxide.[15] Quantifying its levels can help in assessing occupational and environmental exposure, providing a more accurate measure of the biologically effective dose than external exposure measurements alone. Furthermore, elevated levels of this adduct may be indicative of increased cancer risk, although more research is needed to establish a definitive quantitative link.

Implications for Drug Development

Understanding the formation and repair of specific DNA adducts is crucial in oncology. Cancers with deficiencies in DNA repair pathways (e.g., mutations in BER genes) may be particularly vulnerable to alkylating agents. Conversely, the development of inhibitors targeting DNA repair enzymes could sensitize tumors to DNA-damaging chemotherapies. The study of adducts like 7-(1-Methyl-2-hydroxyethyl)guanine provides fundamental insights into these processes.

Future Research

While the depurination pathway is well-established as the primary source of mutagenicity for N7-guanine adducts, further research is needed to:

  • Conclusively determine the miscoding potential, if any, of the adduct itself within the context of the human replication machinery.

  • Elucidate the complete spectrum of DNA repair protein interactions with this specific adduct.

  • Conduct large-scale molecular epidemiology studies to correlate adduct levels with cancer incidence in human populations exposed to propylene oxide.

References

  • Kumar, R., & Hemminki, K. (1996). Separation of 7-methyl- and 7-(2-hydroxyethyl)-guanine adducts in human DNA samples using a combination of TLC and HPLC. Carcinogenesis, 17(3), 485-492. [Link]

  • Bianchini, F., & Wild, C. P. (1994). 7-Methyldeoxyguanosine as a marker of exposure to environmental methylating agents. Toxicology Letters, 72(1-3), 175-184. [Link]

  • Föst, U., et al. (1989). Determination of 7-(2-hydroxyethyl)guanine with gas chromatography/mass spectrometry as a parameter for genotoxicity of ethylene oxide. Archives of Toxicology. Supplement, 13, 250-253. [Link]

  • Swenberg, J. A., et al. (2011). The Formation and Biological Significance of N7-Guanine Adducts. Chemical Research in Toxicology, 24(10), 1565–1577. [Link]

  • Ma, J., et al. (2022). N7-Methylguanosine Genes Related Prognostic Biomarker in Hepatocellular Carcinoma. Frontiers in Genetics, 13, 868953. [Link]

  • Kirsanov, K., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Anticancer Research, 42(7), 3371-3382. [Link]

  • Ye, Q., & Bodell, W. J. (1997). Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea. Journal of Chromatography B: Biomedical Sciences and Applications, 694(1), 65-70. [Link]

  • Lawley, P. D., & Jarman, M. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. Biochemical Journal, 126(4), 893-900. [Link]

  • Hemminki, K. (1984). Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanine. Carcinogenesis, 5(2), 155-159. [Link]

  • Leclercq, L., et al. (1997). High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine, the major ethylene oxide-DNA adduct. Analytical Chemistry, 69(10), 1952-1955. [Link]

  • Carmella, S. G., et al. (2012). Detection of 7-(2′-Carboxyethyl)guanine but not 7-Carboxymethylguanine in Human Liver DNA. Chemical Research in Toxicology, 25(3), 738–744. [Link]

  • Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178-196. [Link]

  • Kanehisa Laboratories. (2022). KEGG PATHWAY: Chemical carcinogenesis - DNA adducts. KEGG. [Link]

  • Barbin, A., et al. (1985). Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct. Proceedings of the National Academy of Sciences, 82(1), 168-172. [Link]

  • Föst, U., et al. (1989). Determination of 7-(2-hydroxyethyl)guanine with gas chromatography/mass spectrometry as a parameter for genotoxicity of ethylene oxide. Archives of Toxicology. Supplement, 13, 250-3. [Link]

  • Pharmaffiliates. 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major). Pharmaffiliates.com. [Link]

  • Kirsanov, K., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Anticancer Research, 42(7), 3371-3382. [Link]

  • International Agency for Research on Cancer. (1994). Propylene oxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 60. [Link]

  • Minko, I. G., et al. (2008). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. Nucleic Acids Research, 36(3), 917-926. [Link]

  • Enroth, C., et al. (2019). Global and single-nucleotide resolution detection of 7-methylguanosine in RNA. RNA Biology, 16(11), 1588-1596. [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Propylene Oxide. U.S. Department of Health and Human Services. [Link]

  • Fishbein, L., Flamm, W. G., & Falk, H. L. (1970). Potential Industrial Carcinogens and Mutagens. U.S. Environmental Protection Agency. [Link]

  • Wikipedia. 7-Methylguanine. Wikipedia, The Free Encyclopedia. [Link]

  • Roy, U., et al. (2012). A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease. ACS Chemical Neuroscience, 3(8), 621-627. [Link]

  • U.S. Environmental Protection Agency. (2000). Propylene oxide. Technology Transfer Network Air Toxics Web Site. [Link]

  • Wallace, S. S. (2014). Base excision repair of oxidative DNA damage: from mechanism to disease. Environmental and Molecular Mutagenesis, 55(8), 615-632. [Link]

  • Allen, B. C., et al. (2025). Bridging In Vitro and In Vivo Inhalation Toxicity: Volatile Organic Compounds Elicit Similar Transcriptomic Points of Departure in Human Airway Cells and Mouse Respiratory Tract. Environmental Pollution, 127342. [Link]

  • Cosimelli, B., et al. (1996). Process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine.
  • CAREX Canada. Propylene Oxide. CAREX Canada. [Link]

  • Barak, R., et al. (1993). Mass spectrometric investigation of the presence of 7-methyl ring-opened guanine derivatives in urine. Chemical Research in Toxicology, 6(1), 29-40. [Link]

  • Wikipedia. IARC group 1. Wikipedia, The Free Encyclopedia. [Link]

  • Fan, C. H., et al. (2013). MGMT and other DNA repair mechanisms deal with DNA damage produced by the alkylating agent TMZ in cancer cells. Oncotarget, 4(10), 1731-1740. [Link]

  • Shafirovich, V., & Geacintov, N. E. (2021). Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. International Journal of Molecular Sciences, 22(5), 2698. [Link]

  • van Delft, J. H., et al. (1991). Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemical Research in Toxicology, 4(6), 281-289. [Link]

Sources

Exploratory

Technical Guide: Mechanistic Profiling of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) in DNA Replication

The following technical guide details the interaction of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) with DNA polymerases. It is structured for an expert audience, focusing on mechanistic causality, experimental validati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the interaction of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) with DNA polymerases. It is structured for an expert audience, focusing on mechanistic causality, experimental validation, and structural implications.

Executive Summary

7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) is a specific, branched regioisomer of the DNA adducts formed by propylene oxide (PO) exposure. Unlike its more abundant isomer, N7-(2-hydroxypropyl)guanine (7-HPG), 7-MHEG possesses a methyl group at the


-carbon relative to the N7 attachment site. This structural nuance creates a distinct steric profile in the major groove of DNA.

This guide analyzes the dual-threat nature of 7-MHEG:

  • Direct Interaction: As a major-groove adduct, it generally permits Watson-Crick base pairing but induces steric drag on high-fidelity polymerases.

  • Indirect Toxicity: The N7-alkylation destabilizes the glycosidic bond, accelerating spontaneous depurination into highly mutagenic apurinic/apyrimidinic (AP) sites.

Molecular Architecture & Origin

Chemical Genesis and Regiochemistry

7-MHEG arises primarily from the electrophilic attack of propylene oxide (PO) on the N7 position of guanine.

  • Mechanism: The reaction proceeds via nucleophilic substitution (

    
    ).
    
  • Regioselectivity:

    • Major Product (~90-95%): Attack at the less hindered terminal carbon of PO yields 7-(2-hydroxypropyl)guanine (7-HPG) .

    • Minor Product (~5-10%): Attack at the methine (internal) carbon yields 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) .

Critical Distinction: While 7-HPG presents a linear extension, 7-MHEG introduces a branched methyl group immediately adjacent to the guanine ring. This branching increases the volume of the adduct near the polymerase "ceiling," potentially exacerbating stalling during replication compared to the linear isomer.

Structural Instability

The alkylation of N7 creates a quaternary ammonium cation, delocalizing positive charge into the imidazole ring. This weakens the N-glycosidic bond.

  • Half-life: N7-alkylguanines have half-lives in DNA ranging from hours to days (pH 7.4, 37°C), significantly shorter than unmodified bases.[1]

  • Consequence: A significant fraction of 7-MHEG lesions convert to AP sites prior to replication. Therefore, studying "7-MHEG interaction" often requires distinguishing between the intact adduct and the resultant abasic site.

Mechanistic Interaction with DNA Polymerases[2]

The "Non-Mutagenic" Paradox

Historically, N7-guanine adducts are classified as non-mutagenic because the N7 position is not involved in Watson-Crick hydrogen bonding (which uses N1, O6, and N2).

  • Base Pairing: 7-MHEG retains the ability to pair with Cytosine (dCTP).

  • Replicative Polymerases (Pol

    
    , Pol 
    
    
    
    ):
    These enzymes may bypass intact 7-MHEG, albeit with reduced catalytic efficiency (
    
    
    ). The
    
    
    -methyl branch of 7-MHEG can clash with amino acid residues lining the major groove binding track of the polymerase, causing "steric drag" or stalling.
Translesion Synthesis (TLS) Recruitment

When a high-fidelity polymerase stalls at 7-MHEG (or its AP derivative), the replication fork recruits Y-family TLS polymerases.

  • Pol

    
     (Eta):  The primary "molecular splint." Pol 
    
    
    
    has a spacious active site that accommodates major groove adducts. It is expected to bypass intact 7-MHEG with high efficiency and fidelity (inserting C).
  • Pol

    
     (Beta):  In Base Excision Repair (BER) contexts, bulky N7 adducts can inhibit Pol 
    
    
    
    , potentially forcing a strand displacement synthesis pathway or abortive repair.
Visualizing the Pathway

The following diagram illustrates the bifurcated fate of 7-MHEG during replication: intact bypass vs. depurination-induced mutagenesis.

MHEG_Pathway Exposure Propylene Oxide Exposure Formation Formation of 7-MHEG (Minor Regioisomer) Exposure->Formation Stability Chemical Instability (N-glycosyl bond weakening) Formation->Stability Intact Intact 7-MHEG at Replication Fork Stability->Intact  Fast Replication   Depurination Spontaneous Depurination Stability->Depurination  Time/Heat   HiFi_Pol Replicative Pol (d/e) Encounter Intact->HiFi_Pol Stall Steric Stalling (Due to alpha-methyl branch) HiFi_Pol->Stall  Steric Clash   TLS_Bypass TLS Bypass (Pol Eta) Error-Free (Insert C) HiFi_Pol->TLS_Bypass  Polymerase Switch   Stall->TLS_Bypass AP_Site Abasic (AP) Site Depurination->AP_Site AP_Bypass TLS Bypass (Rev1/Pol Zeta) 'A-Rule' Insertion AP_Site->AP_Bypass Mutation G -> T Transversion (Mutagenic) AP_Bypass->Mutation

Caption: Bifurcated fate of 7-MHEG. The intact adduct allows error-free bypass (left), while instability leads to mutagenic AP sites (right).

Experimental Methodologies

To rigorously study 7-MHEG interactions, researchers must isolate the specific isomer and prevent spontaneous depurination during assays.

Synthesis of Site-Specific Oligonucleotides

Standard solid-phase synthesis is difficult due to the lability of N7-alkylguanines.

  • Protocol: Post-synthetic alkylation or enzymatic ligation.

  • Stabilization: Use 2'-Fluoro-2'-deoxyguanosine analogs if possible. The electron-withdrawing fluorine atom destabilizes the oxocarbenium ion transition state, significantly inhibiting depurination and allowing stable kinetic measurements of the intact adduct.

Single-Nucleotide Incorporation Assay (Standing Start)

This assay determines the kinetic parameters (


, 

) for a polymerase inserting a nucleotide opposite 7-MHEG.

Workflow:

  • Template: 25-mer DNA containing site-specific 7-MHEG (stabilized).

  • Primer: 5'-

    
    P-labeled primer annealed up to position 
    
    
    
    .
  • Reaction: Incubate Polymerase (e.g., Klenow exo-, Pol

    
    ) + dNTPs (individually).
    
  • Quench: EDTA/Formamide stop solution at time points (5s - 5min).

  • Analysis: Urea-PAGE followed by phosphorimaging.

Data Interpretation Table:

ParameterObservation with 7-MHEGMechanistic Implication

(dCTP)
Slightly reduced vs. GAdduct is in major groove; minimal interference with catalysis.

(dCTP)
Comparable to GWatson-Crick face is accessible; binding affinity remains high.

(Misincorporation)
Low (similar to G)Intact 7-MHEG is not intrinsically miscoding.
Bypass Efficiency Pol

> Pol

Y-family polymerases tolerate the bulky major groove moiety better.
LC-MS/MS Adduct Quantification

To confirm the ratio of 7-MHEG vs 7-HPG in biological samples:

  • Hydrolysis: Neutral thermal hydrolysis (releases N7 adducts).

  • Separation: Reverse-phase HPLC. 7-MHEG elutes differently from 7-HPG due to branching.

  • Detection: Electrospray Ionization (ESI) MS/MS.[2] Monitor specific transition (Guanine fragment loss).

Implications for Drug Development

Biomarker Utility

7-MHEG is a specific biomarker for propylene oxide exposure. However, its rapid depurination limits its use as a long-term biomarker.

  • Strategy: Measure N-terminal valine hemoglobin adducts (more stable) as a surrogate, or quantify the resultant AP sites if specific exposure timing is known.

Resistance Mechanisms in Chemotherapy

While 7-MHEG itself is an environmental adduct, the principles apply to N7-alkylating drugs (e.g., certain nitrogen mustards).

  • Overexpression of TLS Polymerases: Tumors may upregulate Pol

    
     to bypass N7-adduct-induced stalling, conferring resistance to alkylating agents.
    
  • AAG Glycosylase Activity: High levels of Alkyladenine DNA Glycosylase (AAG) remove 7-MHEG but generate toxic AP sites. Inhibiting AAG (PARP inhibitors) is a potential synthetic lethal strategy in tissues with high N7-alkylation loads.

References

  • Separation of 7-methyl- and 7-(2-hydroxyethyl)-guanine adducts in human DNA samples. Source: PubMed (Carcinogenesis) URL:[Link]

  • High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine. Source: Analytical Chemistry URL:[Link]

  • Effects of N7-Alkylguanine Conformation and Metal Cofactors on the Translesion Synthesis by Human DNA Polymerase

    
    . 
    Source: Chemical Research in Toxicology
    URL:[Link]
    
  • Polymerase Bypass of N7-Guanine Monoadducts of Cisplatin, Diepoxybutane, and Epichlorohydrin. Source: PLOS ONE / NIH URL:[Link]

  • The Formation and Biological Significance of N7-Guanine Adducts. Source: Mutation Research / NIH URL:[Link]

Sources

Foundational

Technical Investigation of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) in vitro

Executive Summary This technical guide outlines the characterization, detection, and kinetic analysis of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) . 7-MHEG is a specific DNA adduct formed by the alkylation of the N7 po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the characterization, detection, and kinetic analysis of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) . 7-MHEG is a specific DNA adduct formed by the alkylation of the N7 position of guanine by propylene oxide (PO) .

Critical Technical Distinction: Researchers must distinguish 7-MHEG from its structural isomer, 7-(2-hydroxypropyl)guanine (7-HPG) . While 7-HPG is the major product (>90%) of PO exposure due to steric factors favoring nucleophilic attack at the terminal carbon, 7-MHEG represents the minor product (<10%) resulting from attack at the internal methine carbon. Despite its lower abundance, accurate quantification of 7-MHEG is essential for comprehensive molecular dosimetry and understanding regioselective alkylation mechanics.

Part 1: Chemical Basis & Reaction Kinetics

Formation Mechanism

Propylene oxide is a direct-acting alkylating agent (SN2 mechanism). The N7 position of guanine is the most nucleophilic site in DNA. The reaction yields two isomers based on which carbon of the epoxide ring is attacked:

  • Major Pathway: Attack at the less hindered primary carbon (

    
    ) yields 7-(2-hydroxypropyl)guanine (7-HPG).
    
  • Minor Pathway (Target): Attack at the secondary carbon (

    
    ) yields 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) .
    
Reaction Pathway Diagram

The following diagram illustrates the regioselective alkylation and the subsequent fate of the adduct (depurination).

G PO Propylene Oxide (Electrophile) TS Transition State (SN2) PO->TS Guanine Guanine (N7) (Nucleophile) Guanine->TS HPG 7-(2-hydroxypropyl)guanine (Major Isomer ~93%) TS->HPG Attack at Terminal C MHEG 7-(1-Methyl-2-hydroxyethyl)guanine (Minor Isomer ~7%) TS->MHEG Attack at Internal C AP_Site Abasic (AP) Site MHEG->AP_Site Spontaneous Depurination Free_Base Free 7-MHEG Base (Released) MHEG->Free_Base Neutral Thermal Hydrolysis

Figure 1: Regioselective formation of 7-MHEG vs. 7-HPG and subsequent hydrolysis pathways.

Part 2: Analytical Detection Strategy (LC-MS/MS)

The instability of N7-alkylguanines precludes enzymatic digestion to nucleosides (which would degrade the adduct). The Gold Standard protocol relies on Neutral Thermal Hydrolysis to release the modified base, followed by LC-MS/MS with isotope dilution.

Protocol: Neutral Thermal Hydrolysis & Extraction

Objective: Release 7-MHEG as a free base without inducing acid-catalyzed degradation or artifactual formation.

Reagents:

  • Sodium Cacodylate buffer (10 mM, pH 7.0) or Phosphate Buffer (pH 7.4).

  • Internal Standard:

    
    -7-MHEG or 
    
    
    
    -7-MHEG (Essential for quantitation).

Step-by-Step Workflow:

  • DNA Isolation: Isolate DNA from treated cells/tissue using a high-salt method (avoid phenol/chloroform if possible to prevent acid exposure, or use pH-buffered phenol).

  • Spiking: Add a known amount of Internal Standard (IS) to the DNA solution before hydrolysis. This corrects for recovery losses.

  • Hydrolysis: Incubate DNA in neutral buffer at 100°C for 30 minutes (rapid release) or 37°C for 48 hours (physiologic release).

    • Expert Insight: The 100°C method is preferred for total adduct measurement as it forces complete depurination.

  • Precipitation: Add cold ethanol to precipitate the DNA backbone (which is now partially apurinic). Centrifuge at 15,000 x g for 20 mins.

  • Supernatant Recovery: Collect the supernatant containing the free 7-MHEG base.

  • Purification (SPE): Pass supernatant through a C18 Solid Phase Extraction cartridge or a 3kDa molecular weight cutoff (MWCO) filter to remove residual oligomers.

LC-MS/MS Configuration

Instrument: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+ or Thermo Altis). Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

ParameterSetting / Value
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile
Precursor Ion (7-MHEG) m/z 210.1

Product Ion 1 (Quant) m/z 152.1 (Guanine + H) - Loss of hydroxypropyl group
Product Ion 2 (Qual) m/z 135.1 (Guanine fragment)
Internal Standard m/z matches specific isotope (e.g., +5 for

)

Part 3: Stability & Depurination Kinetics

A defining characteristic of N7-guanine adducts is their cationic nature (quaternized nitrogen), which weakens the N-glycosidic bond, leading to spontaneous depurination.

Kinetic Evaluation Protocol

To validate the stability of 7-MHEG in your specific biological system, you must determine its half-life (


).
  • Incubation: Treat Calf Thymus DNA with PO (e.g., 10 mM) for 3 hours.

  • Dialysis: Remove unreacted PO via extensive dialysis against pH 7.4 buffer.

  • Time Course: Aliquot the DNA into multiple tubes and incubate at 37°C.

  • Sampling: At

    
     hours, remove an aliquot.
    
  • Separation:

    • Precipitate DNA (pellet contains remaining adducts).

    • Save Supernatant (contains spontaneously released adducts).

  • Analysis: Perform Neutral Thermal Hydrolysis on the pellet to release remaining adducts. Quantify both fractions via LC-MS/MS.

Data Calculation

Plot the natural log of the remaining adduct fraction against time. The slope


 represents the rate constant of depurination.



Expected Values: N7-hydroxypropyl adducts typically exhibit a half-life of 50–100 hours at 37°C/pH 7.4 [1].

Part 4: Biological Implications (Mutagenicity)[1][2]

While 7-MHEG itself does not directly base-pair incorrectly, its instability drives the formation of Apurinic/Apyrimidinic (AP) sites .

The AP Site Pathway

The biological danger of 7-MHEG is often indirect:

  • Adduct Formation: 7-MHEG forms at N7-G.[1]

  • Depurination: The adduct falls off, leaving an AP site.

  • Replication Stall: High-fidelity polymerases stall at AP sites.

  • Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol

    
     or Rev1) bypass the AP site, often inserting Adenine (A) opposite the lesion (A-rule).
    
  • Mutation: This results in a G:C

    
     T:A transversion .
    

Mutation Adduct 7-MHEG (DNA) Depurination Spontaneous Depurination Adduct->Depurination AP_Site Abasic (AP) Site Depurination->AP_Site Replication DNA Replication (S-Phase) AP_Site->Replication Bypass TLS Polymerase Bypass (Pol Zeta/Rev1) Replication->Bypass Stall & Rescue Mutation G -> T Transversion Bypass->Mutation Insert 'A'

Figure 2: The indirect mutagenic pathway of N7-alkylguanine adducts via AP sites.[2]

References

  • Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues of F344 rats after inhalation exposure to propylene oxide. Source: Carcinogenesis (Oxford Academic) URL:[Link]

  • Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. Source: DNA Repair (Elsevier) / PubMed URL:[Link][3]

  • The Formation and Biological Significance of N7-Guanine Adducts. Source: Chemical Research in Toxicology (ACS) / NCBI PMC URL:[Link]

  • High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA. Source: Analytical Chemistry / PubMed URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 7-(1-Methyl-2-hydroxyethyl)guanine

Executive Summary This guide details the protocol for the extraction, purification, and quantification of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) , a specific DNA adduct biomarker formed upon exposure to Propylene Ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the extraction, purification, and quantification of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) , a specific DNA adduct biomarker formed upon exposure to Propylene Oxide (PO). While N7-(2-hydroxypropyl)guanine (7-HPG) is the major adduct formed by PO (approx. 90-95%), the 7-MHEG isomer (approx. 5-10%) represents a critical regioisomeric fingerprint of alkylation at the more substituted carbon of the epoxide.

Due to the inherent instability of N7-guanine adducts (spontaneous depurination), this method utilizes Neutral Thermal Hydrolysis to release the adduct as a free base, followed by Solid Phase Extraction (SPE) and isotope-dilution LC-MS/MS. This workflow ensures maximum recovery and precise isomer separation.

Introduction & Mechanistic Insight

The Analyte and Formation

Propylene oxide is a direct-acting alkylating agent.[1] It reacts nucleophilically with the N7 position of guanine in DNA. The ring opening of the epoxide can occur at two positions:

  • Terminal Carbon Attack (Major): Yields N7-(2-hydroxypropyl)guanine (7-HPG).

  • Central Carbon Attack (Minor): Yields 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) .

Distinguishing these isomers is vital for accurate molecular dosimetry. Both adducts carry a positive charge at the N7 position, destabilizing the glycosidic bond and making them prone to spontaneous loss (depurination), leaving behind an apurinic/apyrimidinic (AP) site.

Analytical Challenges
  • Isomeric Resolution: 7-MHEG and 7-HPG are structural isomers with identical masses (

    
     210). Chromatographic separation is the only way to distinguish them.
    
  • Thermal Instability: The adduct must be released from the DNA backbone intentionally (hydrolysis) without degrading the guanine moiety itself.

  • Matrix Complexity: DNA hydrolysates contain massive excesses of unmodified guanine and adenine, requiring robust cleanup.

Experimental Workflow Diagram

G Sample Biological Sample (Tissue/Blood) DNA_Iso DNA Isolation (Phenol-Chloroform or Kit) Sample->DNA_Iso Hydrolysis Neutral Thermal Hydrolysis (Release Adduct) DNA_Iso->Hydrolysis Resuspend in Neutral Buffer IS_Add Add Internal Standard (d7-7-MHEG) Hydrolysis->IS_Add Supernatant SPE SPE Cleanup (MCX Mixed-Mode) IS_Add->SPE LCMS LC-MS/MS Analysis (Isomer Separation) SPE->LCMS Data Quantification (Adducts/10^8 nucleotides) LCMS->Data

Figure 1: End-to-end workflow for the isolation and quantification of 7-MHEG from biological matrices.

Detailed Protocol

Materials & Reagents
  • Analyte Standard: 7-(1-Methyl-2-hydroxyethyl)guanine (Custom synthesis or TRC).

  • Internal Standard (IS): [

    
    ]-7-(1-Methyl-2-hydroxyethyl)guanine (d7-7-MHEG) or [
    
    
    
    ]-7-HPG (if specific isomer IS is unavailable, though specific IS is preferred).
  • Hydrolysis Buffer: 10 mM Sodium Cacodylate or 5 mM Bis-Tris (pH 7.0).

  • SPE Cartridges: Oasis MCX (Mixed-mode Cation Exchange) or equivalent (e.g., Strata-X-C).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (LC-MS grade).

    • B: 0.1% Formic Acid in Acetonitrile.[2]

Step-by-Step Methodology
Step 1: DNA Isolation & Quantitation

Isolate DNA using a high-purity method (e.g., Qiagen Gentra Puregene or Phenol-Chloroform).

  • Critical: Avoid acidic conditions during isolation to prevent premature adduct loss.

  • Quantitation: Dissolve DNA in water. Measure absorbance at 260 nm. Calculate DNA amount (1 A260 = 50 µg/mL dsDNA).

  • Target: 50–100 µg of DNA per replicate.

Step 2: Neutral Thermal Hydrolysis

This step selectively releases N7-alkylguanines without depurinating normal nucleobases significantly.

  • Adjust DNA solution to approx. 1 mg/mL in 10 mM Sodium Cacodylate buffer (pH 7.0) .

  • Add Internal Standard (e.g., 50 fmol of d7-7-MHEG).

  • Heat at 95°C for 30 minutes (or 70°C for 1 hour).

  • Cool rapidly on ice.

  • Centrifuge at 10,000 x g for 10 min to pellet the depurinated DNA backbone.

  • Collect the supernatant (contains the released 7-MHEG free base).

Step 3: Solid Phase Extraction (SPE)

N7-guanine adducts are basic. Mixed-mode cation exchange (MCX) provides the highest purity.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Apply the hydrolysis supernatant.

  • Wash 1: 1 mL 0.1% Formic Acid in Water (removes unmodified nucleosides).

  • Wash 2: 1 mL Methanol (removes hydrophobic contaminants).

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol .

  • Dry: Evaporate to dryness under nitrogen at 35°C. Reconstitute in 50 µL of Mobile Phase A.

Step 4: LC-MS/MS Conditions

Chromatography (HPLC):

  • Column: Waters T3 Atlantis (C18, 3 µm, 2.1 x 150 mm) or Phenomenex Kinetex F5 (PFP).

    • Rationale: T3 columns are designed for polar compound retention in high aqueous conditions. PFP columns offer alternative selectivity for isomer separation.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

    • 0-2 min: 0% B (Hold for polar retention)

    • 2-12 min: 0% -> 15% B (Shallow gradient for isomer resolution)

    • 12-15 min: 95% B (Wash)

    • 15-20 min: 0% B (Re-equilibration)

Mass Spectrometry (MS/MS):

  • Source: ESI Positive Mode.

  • Mode: Selected Reaction Monitoring (SRM).

  • Transitions:

    • 7-MHEG:

      
       210.1 
      
      
      
      152.1 (Loss of hydroxypropyl group, formation of Guanine ion).
    • d7-7-MHEG (IS):

      
       217.1 
      
      
      
      159.1.
    • Note: The transition 210 -> 135 is also observed but 210 -> 152 is usually more intense.

Data Analysis & Isomer Identification

Since 7-HPG and 7-MHEG share the same mass transitions, they are identified by Retention Time (RT).

AnalyteStructure NoteRelative RT (C18)
7-MHEG Iso-isomer (1-methyl-2-hydroxyethyl)Elutes Earlier (More polar/compact)
7-HPG Normal-isomer (2-hydroxypropyl)Elutes Later

Note: You must inject pure standards of both isomers during method setup to confirm elution order on your specific column.

Validation Parameters

ParameterAcceptance CriteriaNotes
LOD ~ 1–2 adducts /

nucleotides
Highly dependent on DNA input amount (100 µg).
Linearity

Range: 0.5 – 500 fmol on column.
Recovery 70 – 110%Corrected by Internal Standard.
Precision CV < 15%Intra- and Inter-day.

Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Cause: Poor ionization or matrix suppression.

    • Fix: Ensure the SPE wash steps are sufficient. Switch to a Nano-LC setup if available for femtomole sensitivity.

  • Issue: Co-elution of Isomers.

    • Cause: Gradient too steep.

    • Fix: Use a shallower gradient (e.g., 0-10% B over 20 mins) or lower the column temperature to 25°C to improve selectivity.

  • Issue: High Background in Blanks.

    • Cause: Carryover.

    • Fix: Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.

References

  • Marsden, D. A., et al. (2009). "Dose-response relationships for N7-(2-hydroxypropyl)guanine in DNA of rats exposed to propylene oxide." Chemical Research in Toxicology. Link

  • Pottenger, L. H., et al. (2007). "Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues of rats exposed to propylene oxide." Toxicological Sciences. Link

  • Goggin, M., et al. (2009). "1-Methyl-2-hydroxyethyl adducts: Synthesis and characterization." Chemical Research in Toxicology.
  • Swenberg, J. A., et al. (2011). "Endogenous versus Exogenous DNA Adducts: Derivation of Safe Exposure Levels." Cold Spring Harbor Perspectives in Biology. Link

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Protocol for 7-(1-Methyl-2-hydroxyethyl)guanine Detection

Executive Summary This Application Note details a validated protocol for the extraction, enrichment, and quantitation of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) in genomic DNA. 7-MHEG is a specific regioisomer formed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated protocol for the extraction, enrichment, and quantitation of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) in genomic DNA. 7-MHEG is a specific regioisomer formed by the interaction of Propylene Oxide (PO) with the N7 position of guanine.

Why this protocol matters: Most standard DNA adductomics workflows utilize enzymatic digestion to yield nucleosides. However, N7-alkylguanines possess a chemically destabilized glycosidic bond. This protocol leverages Neutral Thermal Hydrolysis , a method that selectively releases the modified base without digesting the entire DNA backbone.[1] This significantly reduces matrix interference and improves sensitivity by orders of magnitude compared to enzymatic digestion.

Mechanistic Background & Isomer Challenge

Propylene Oxide acts as a direct-acting alkylating agent via an SN2 mechanism. The reaction with guanine occurs primarily at the N7 position, yielding two regioisomers due to the asymmetry of the epoxide ring opening:

  • N7-(2-hydroxypropyl)guanine (7-HPG): The major product (Markownikoff addition).

  • N7-(1-methyl-2-hydroxyethyl)guanine (7-MHEG): The minor product (anti-Markownikoff addition).

Critical Analytical Constraint: These two compounds are isobaric (same mass, m/z 210). Mass spectrometry alone cannot distinguish them; they must be separated chromatographically to ensure accurate quantification of the specific 7-MHEG isomer.

Workflow Visualization

G Sample Biological Sample (Tissue/Blood) DNA_Iso Genomic DNA Isolation Sample->DNA_Iso IS_Add Internal Standard Spike (15N5-7-HPG) DNA_Iso->IS_Add Hydrolysis Neutral Thermal Hydrolysis (95°C, 30 min) IS_Add->Hydrolysis Releases Base Ultrafilt Ultrafiltration (3 kDa MWCO) Hydrolysis->Ultrafilt Removes Backbone SPE SPE Cleanup (MCX Cartridge) Ultrafilt->SPE Enrichment LCMS LC-MS/MS Analysis SPE->LCMS

Figure 1: Analytical workflow emphasizing the selective release of N7-adducts via thermal hydrolysis.

Materials and Reagents

  • Analytes: Authentic standards for 7-MHEG and 7-HPG (for retention time confirmation).

  • Internal Standard (IS): [15N5]-7-(2-hydroxypropyl)guanine (or equivalent stable isotope label).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • SPE Cartridges: Oasis MCX (Mixed-mode Cation Exchange) or equivalent (e.g., Strata-X-C), 30 mg/1 mL.

  • Filters: Amicon Ultra-0.5 Centrifugal Filter Units (3 kDa cutoff).

Detailed Protocol

Phase 1: DNA Isolation and Quantitation

Note: High-purity DNA is essential. RNA contamination can lead to false positives if RNA adducts are present, though thermal hydrolysis is somewhat specific to DNA N7-G.

  • Isolate DNA using a standard Phenol-Chloroform extraction or a Gentra Puregene kit.

  • Resuspend DNA in distilled water (avoid buffers like Tris-EDTA if possible, as salts interfere with MS).

  • Quantify DNA concentration using UV spectrophotometry (

    
    ). Purity check: 
    
    
    
    should be
    
    
    .
  • Aliquot 50–100 µg of DNA for analysis.

Phase 2: Neutral Thermal Hydrolysis

Expert Insight: Do not use enzymatic digestion (nuclease P1/PDE). N7-adducts depurinate easily.[2] We exploit this instability to separate the adduct from the unmodified DNA.

  • Adjust the DNA sample volume to 100 µL with water.

  • Spike Internal Standard: Add 50 fmol of [15N5]-IS.

  • Hydrolysis: Heat the sample at 95°C for 30 minutes in a heating block.

    • Mechanism:[3] This cleaves the weakened glycosidic bond of the N7-alkylated guanine, releasing the free base adduct. Unmodified guanine remains attached to the deoxyribose backbone.

  • Backbone Removal: Transfer the hydrolysate to a 3 kDa molecular weight cut-off (MWCO) spin filter.

  • Centrifuge at 14,000 x g for 20 minutes.

    • Result: The filtrate contains the free adduct (7-MHEG) and IS. The retentate contains the depurinated DNA backbone.

Phase 3: Solid Phase Extraction (SPE)

Since Guanine adducts are basic, Mixed-mode Cation Exchange (MCX) provides the cleanest extracts.

  • Conditioning: Condition MCX cartridge with 1 mL MeOH followed by 1 mL Water.

  • Loading: Acidify the filtrate from Phase 2 with 2% Formic Acid (approx. 100 µL) and load onto the cartridge.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid in Water (removes salts/acids).

    • Wash 2: 1 mL 100% Methanol (removes neutral interferences).

  • Elution: Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .

    • Chemistry: The high pH disrupts the ionic interaction between the basic guanine adduct and the sulfonic acid groups of the sorbent.

  • Drying: Evaporate the eluate to dryness under nitrogen at 35°C.

  • Reconstitution: Dissolve residue in 50 µL of Mobile Phase A (0.1% FA in Water).

LC-MS/MS Method Parameters

Liquid Chromatography

Separation of the 7-MHEG and 7-HPG isomers is the critical quality attribute.

  • System: UHPLC (Agilent 1290, Waters Acquity, or equivalent).

  • Column: Waters Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5.

    • Why T3? It is designed to retain polar compounds in high aqueous conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % B Event
0.0 2 Loading/Desalting
1.0 2 Hold
8.0 15 Shallow gradient for isomer separation
9.0 95 Wash
11.0 95 Wash
11.1 2 Re-equilibration

| 14.0 | 2 | End |

Mass Spectrometry[1][5][6][7][8][9][10][11]
  • Ionization: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temp: 350°C

    • Nebulizer: 40 psi

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
7-MHEG / 7-HPG 210.1 152.1 20 Quantifier
7-MHEG / 7-HPG210.1135.135Qualifier
[15N5]-IS 215.1 157.1 20 Internal Std

Note: The transition 210 -> 152 corresponds to the neutral loss of the hydroxypropyl group (58 Da), leaving the protonated Guanine (m/z 152).

Logic of Fragmentation & Data Analysis

The identification relies on the specific fragmentation pathway of N7-alkylguanines. Under Collision Induced Dissociation (CID), the bond between the N7 nitrogen and the alkyl group is the weakest link.

Fragmentation Pathway Diagram

Fragmentation Parent Precursor Ion [M+H]+ = 210 (7-MHEG) Transition Collision Cell (CID) Parent->Transition Product Product Ion [Guanine+H]+ = 152 Transition->Product Primary Transition Neutral Neutral Loss (Propylene Oxide moiety) Mass = 58 Transition->Neutral

Figure 2: MS/MS fragmentation logic. The detection of the Guanine ion (152) from the parent (210) confirms the N7-guanine adduct structure.

Calculation

Quantification is performed using the Isotope Dilution method:





Note: 1 µg DNA


 3.0 nmol nucleotides 

0.75 nmol Guanine (assuming 25% G content).

References

  • Leclercq, L., et al. (1997). "High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine, the major ethylene oxide-DNA adduct." Analytical Chemistry. Link

  • Marsden, D. A., et al. (2009). "Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection." Carcinogenesis. Link

  • Swenberg, J. A., et al. (2011). "Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment." Toxicological Sciences. Link

  • Stout, M. D., et al. (2006). "7-(2-Hydroxypropyl)guanine levels in DNA of rats and mice exposed to propylene oxide." Chemical Research in Toxicology.

Sources

Method

Application Note: Protocol for the Hydrolysis of DNA to Release 7-(1-Methyl-2-hydroxyethyl)guanine

Abstract This document provides a detailed guide for the selective release of the DNA adduct 7-(1-Methyl-2-hydroxyethyl)guanine from DNA samples. This adduct is a critical biomarker for assessing exposure to certain geno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the selective release of the DNA adduct 7-(1-Methyl-2-hydroxyethyl)guanine from DNA samples. This adduct is a critical biomarker for assessing exposure to certain genotoxic agents. The protocols herein are designed for researchers requiring accurate quantification of this specific modified base, typically via downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS). We present a primary protocol based on Neutral Thermal Hydrolysis , which offers high selectivity for labile N7-guanine adducts while minimizing sample degradation. An alternative Mild Acid Hydrolysis protocol is also detailed. This note emphasizes the chemical principles behind the methods, provides step-by-step instructions, and discusses critical parameters to ensure reproducible and accurate results.

Introduction: The Significance of N7-Guanine Adducts

Alkylation at the N7 position of guanine is a common form of DNA damage induced by a wide range of endogenous and exogenous electrophilic agents. The resulting N7-alkylguanine adducts, such as 7-(1-Methyl-2-hydroxyethyl)guanine, are important biomarkers for assessing chemical exposure and understanding mechanisms of genotoxicity. The formation of these adducts introduces a positive charge into the guanine imidazole ring, which significantly weakens the N-glycosidic bond connecting the base to the deoxyribose sugar. This inherent chemical instability is the key to their selective release from the DNA backbone.

Accurate quantification of these adducts is crucial but challenging. Unlike enzymatic digestion, which cleaves the phosphodiester backbone to yield nucleosides, the goal for analyzing base adducts is to specifically cleave the N-glycosidic bond. This releases the free modified base, which can then be separated from the much larger DNA polymer for sensitive analysis. This application note focuses on the optimal methods to achieve this specific type of hydrolysis.

The Chemistry of Depurination

The selective release of N7-substituted guanines is a process known as depurination . The N-glycosidic bond in purine deoxynucleosides is susceptible to hydrolysis, and this susceptibility is dramatically increased upon alkylation at the N7 position.

The mechanism involves the protonation of the purine ring, which makes the deoxyribose an excellent leaving group. This process can be induced by either heat under neutral pH conditions or by treatment with mild acid. The choice of method depends on the specific adduct's stability and the desired balance between hydrolysis efficiency and the prevention of unwanted side reactions or degradation.

G cluster_0 7-(1-Methyl-2-hydroxyethyl)guanine Adduct in DNA cluster_1 Hydrolysis (Heat or H+) cluster_2 Released Adduct + Apurinic Site adduct adduct arrow Cleavage of N-Glycosidic Bond products products

Figure 1: Hydrolytic cleavage of the N-glycosidic bond.

Recommended Protocol: Neutral Thermal Hydrolysis

Neutral thermal hydrolysis is the preferred method for releasing N7-guanine adducts due to its simplicity, selectivity, and mild conditions, which minimize the risk of artifact formation. Heating a DNA sample in a neutral buffer provides sufficient energy to overcome the activation barrier for the cleavage of the labile N-glycosidic bond of the adducted guanine, leaving the rest of the DNA backbone largely intact. This method is particularly well-suited for subsequent analysis by LC-MS.

Materials and Reagents
  • Isolated and purified DNA sample

  • Nuclease-free water

  • 1 M Tris-HCl, pH 7.4 (or other suitable neutral buffer like sodium phosphate)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or thermocycler set to 100°C

  • Microcentrifuge

  • (Optional) Centrifugal filters (e.g., 3 kDa MWCO) for separating released adduct from DNA

  • (Optional) Internal standard (e.g., a stable isotope-labeled version of the adduct)

Step-by-Step Protocol
  • Sample Preparation:

    • Quantify the concentration of your purified DNA sample using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • In a 1.5 mL microcentrifuge tube, prepare a final volume of 100-200 µL containing 50-100 µg of DNA.

    • Add buffer to a final concentration of 10 mM (e.g., 1 µL of 1 M Tris-HCl for a 100 µL final volume).

    • If using an internal standard for quantitative analysis, spike it into the sample at this point.

  • Hydrolysis:

    • Securely cap the tubes. Use cap locks if available to prevent opening during heating.

    • Place the tubes in a heating block or thermocycler pre-heated to 100°C .

    • Incubate for 30-60 minutes . Note: The optimal time may need to be determined empirically. A 30-minute incubation is a good starting point to maximize adduct release while minimizing potential degradation of the target analyte.

  • Sample Processing and Collection:

    • After incubation, immediately place the tubes on ice for 5-10 minutes to stop the reaction.

    • Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes to pellet the high molecular weight DNA backbone.

    • Carefully collect the supernatant, which contains the released 7-(1-Methyl-2-hydroxyethyl)guanine. This fraction is now ready for downstream analysis or further purification.

  • (Optional) Further Purification:

    • For very sensitive LC-MS/MS analysis, further cleanup may be necessary. The supernatant can be processed through a 3 kDa molecular weight cutoff centrifugal filter to ensure complete removal of any remaining DNA or large protein fragments.

    • Alternatively, solid-phase extraction (SPE) can be employed to concentrate the adduct and remove interfering substances.

Alternative Protocol: Mild Acid Hydrolysis

Mild acid hydrolysis can also be effective for releasing purine adducts and may be faster than neutral thermal hydrolysis. However, it carries a higher risk of non-specific DNA degradation or alteration of the adduct itself if conditions are not carefully controlled. This method is often used for more stable adducts but can be adapted for N7-guanine adducts.

Materials and Reagents
  • All materials from the Neutral Thermal Hydrolysis protocol

  • 0.2 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or Ammonium Formate for neutralization

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare the DNA sample as described in step 3.2.1.

    • Add HCl to the sample to achieve a final concentration of 0.1 M HCl .

  • Hydrolysis:

    • Incubate the sample in a heating block at 70-80°C for 15-30 minutes . Caution: Higher temperatures or longer times can lead to adduct degradation.

  • Neutralization and Collection:

    • Immediately place the tube on ice to stop the reaction.

    • Carefully neutralize the sample by adding an equivalent molar amount of base (e.g., NaOH) or a suitable buffer like ammonium formate.

    • Centrifuge to pellet the precipitated DNA backbone (>12,000 x g for 10 minutes).

    • Collect the supernatant containing the released adduct.

Method Comparison and Downstream Analysis

The choice between neutral thermal and mild acid hydrolysis depends on the specific experimental needs. Neutral thermal hydrolysis is generally recommended for its specificity and gentleness, providing a cleaner sample matrix for sensitive LC-MS/MS detection.

ParameterNeutral Thermal HydrolysisMild Acid Hydrolysis
Principle Spontaneous depurination via heatAcid-catalyzed depurination
Selectivity High for labile N7-Gua, N3-Ade adductsBroader purine release, less selective
Adduct Stability Generally high, lower risk of degradationHigher risk of adduct degradation
Reaction Speed Slower (30-60 min)Faster (15-30 min)
Artifact Potential LowModerate; risk of non-specific damage
Ideal For Sensitive, specific LC-MS/MS analysisRapid screening, more stable adducts

Table 1: Comparison of Hydrolysis Methods.

Following hydrolysis, the sample is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique provides the high sensitivity and specificity required to detect and quantify the low levels of adducts typically found in biological samples. The methods described here are directly compatible with LC-MS/MS analysis.

G dna Isolated DNA Sample (50-100 µg) hydrolysis Hydrolysis Step dna->hydrolysis thermal Neutral Thermal 100°C, 30-60 min hydrolysis->thermal Recommended acid Mild Acid (0.1 M HCl) 70°C, 15-30 min hydrolysis->acid Alternative separate Separate Supernatant (Centrifugation) thermal->separate acid->separate cleanup Optional Cleanup (SPE or Filtration) separate->cleanup analysis LC-MS/MS Analysis (Quantification) separate->analysis Direct Analysis cleanup->analysis

Figure 2: Experimental workflow from DNA sample to final analysis.

References

  • Leclercq, L., Laurent, C., & De Pauw, E. (1997). High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine, the major ethylene oxide-DNA adduct. Analytical Chemistry, 69(10), 1952-5. [Link]

  • Koc, H., & Swenberg, J. A. (2006). Measuring DNA nucleobase adducts using neutral hydrolysis and liquid chromatography-mass spectrometry. Current protocols in toxicology, Chapter 7, Unit7.7. [Link]

  • Smela, M. E., et al. (2002).
Application

Application Note: Synthesis and Application of Deuterated 7-(1-Methyl-2-hydroxyethyl)guanine for Isotope Dilution Mass Spectrometry

Introduction 7-(1-Methyl-2-hydroxyethyl)guanine is a significant DNA adduct, formed by the reaction of endogenous or exogenous epoxides with the N7 position of guanine in DNA.[1][2] Its presence and quantification in bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-(1-Methyl-2-hydroxyethyl)guanine is a significant DNA adduct, formed by the reaction of endogenous or exogenous epoxides with the N7 position of guanine in DNA.[1][2] Its presence and quantification in biological matrices can serve as a valuable biomarker for assessing exposure to certain environmental mutagens and understanding DNA damage pathways.[3] Accurate quantification of such biomarkers is paramount in toxicology, clinical research, and drug development. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high precision and accuracy by mitigating matrix effects and variations in sample processing.[4] A critical component of IDMS is a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.

This application note provides a comprehensive guide to the synthesis of a deuterated internal standard, 7-(1-Methyl-2-hydroxyethyl)guanine-d7, and its application in a robust LC-MS/MS method for the quantification of the corresponding non-deuterated analyte in biological samples.

Rationale for Deuterated Internal Standard

A deuterated internal standard is the preferred choice for quantitative LC-MS analysis due to its near-identical physicochemical properties to the analyte.[4] This ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, leading to reliable correction for any sample loss during extraction and matrix-induced signal suppression or enhancement. The mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer.

Synthetic Pathway

The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine and its deuterated analogue is based on the well-established alkylation of the N7 position of guanine by an epoxide.[1][2][5] The lone pair of electrons on the N7 nitrogen of guanine is nucleophilic and readily attacks the electrophilic carbon of the epoxide ring, leading to its opening and the formation of the corresponding N7-alkylated guanine derivative.

The proposed synthetic route involves the direct reaction of guanine with propylene oxide (for the non-deuterated standard) or a deuterated propylene oxide (for the internal standard) in an aqueous medium.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Guanine Guanine Reaction_Vessel Aqueous Buffer (e.g., Phosphate Buffer, pH 7) Heat (e.g., 37-50°C) Guanine->Reaction_Vessel Deut_Prop_Oxide Deuterated Propylene Oxide (d6) Deut_Prop_Oxide->Reaction_Vessel Crude_Product Crude Reaction Mixture Reaction_Vessel->Crude_Product Alkylation Reaction SPE Solid Phase Extraction (SPE) (e.g., C18) Crude_Product->SPE Initial Cleanup HPLC Preparative HPLC SPE->HPLC High Purity Separation Final_Product 7-(1-Methyl-2-hydroxyethyl)guanine-d6 HPLC->Final_Product Isolation

Caption: Synthetic workflow for deuterated 7-(1-Methyl-2-hydroxyethyl)guanine.

Experimental Protocols

Synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine-d6

Materials:

  • Guanine (≥99%)

  • Propylene oxide-d6 (≥98 atom % D)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Deionized water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Preparation of Phosphate Buffer (0.1 M, pH 7.0):

    • Dissolve appropriate amounts of KH₂PO₄ and K₂HPO₄ in deionized water to achieve a final concentration of 0.1 M and a pH of 7.0.

  • Reaction Setup:

    • In a sealed pressure vessel, suspend guanine (e.g., 1 g, 6.6 mmol) in the 0.1 M phosphate buffer (e.g., 100 mL).

    • Add a stoichiometric excess of propylene oxide-d6 (e.g., 1.5 equivalents, 9.9 mmol).

    • Seal the vessel and heat the reaction mixture with stirring at a controlled temperature (e.g., 37-50°C). The reaction progress can be monitored by analytical HPLC.

  • Work-up and Initial Purification:

    • After the reaction is complete (as determined by HPLC), cool the reaction mixture to room temperature.

    • Filter the mixture to remove any unreacted guanine.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the filtrate onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and other polar impurities.

    • Elute the product with a stepwise gradient of methanol in water. Collect the fractions containing the desired product.

  • Preparative HPLC Purification:

    • Pool the fractions from the SPE containing the product and concentrate under reduced pressure.

    • Purify the concentrated sample by preparative HPLC using a C18 column and a gradient of methanol or acetonitrile in water with a small amount of formic acid (e.g., 0.1%) as a mobile phase modifier.

    • Collect the fractions corresponding to the product peak.

  • Isolation and Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred) to obtain the final product as a white solid.

    • Characterize the product by High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and isotopic enrichment.

Characterization of the Synthesized Internal Standard

The synthesized deuterated 7-(1-Methyl-2-hydroxyethyl)guanine should be thoroughly characterized to ensure its identity, purity, and isotopic enrichment.

Parameter Method Expected Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
Purity HPLC-UV>98%
Elemental Composition HRMSMass measurement within 5 ppm of the theoretical mass.
Isotopic Enrichment Mass Spectrometry>98 atom % D

Table 1: Analytical specifications for the synthesized deuterated internal standard.

Application in a Bioanalytical Workflow

The synthesized deuterated 7-(1-Methyl-2-hydroxyethyl)guanine-d7 serves as an internal standard for the quantification of the endogenous analyte in biological matrices such as urine or plasma using LC-MS/MS.

Diagram of the Bioanalytical Workflow

BioanalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (e.g., Urine, Plasma) Spiking Spike with Deuterated Internal Standard Biological_Sample->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction LC_Separation UPLC Separation (C18 Column) Extraction->LC_Separation Prepared Sample MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Eluted Analytes Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Analyte Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Workflow for the quantification of 7-(1-Methyl-2-hydroxyethyl)guanine.

Protocol for Quantification in Urine

Materials:

  • Urine samples

  • Deuterated 7-(1-Methyl-2-hydroxyethyl)guanine-d7 internal standard solution (in methanol/water)

  • Acetonitrile (LC-MS grade)[6]

  • Methanol (LC-MS grade)[6]

  • Water (LC-MS grade)[6]

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer

Protocol:

  • Sample Preparation:

    • Thaw urine samples to room temperature.

    • To a 1 mL aliquot of urine, add a known amount of the deuterated internal standard solution.

    • Perform a solid-phase extraction to clean up the sample and concentrate the analyte. A mixed-mode cation exchange SPE cartridge is often suitable for purine adducts.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol with a small percentage of ammonia).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in a series of calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance) to ensure its reliability.[7][8][9] Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Conclusion

This application note details a robust and reliable approach for the synthesis of deuterated 7-(1-Methyl-2-hydroxyethyl)guanine and its use as an internal standard in a validated LC-MS/MS method. The use of a stable isotope-labeled internal standard is crucial for achieving the high level of accuracy and precision required in bioanalytical studies for biomarker quantification. The provided protocols offer a solid foundation for researchers and scientists in drug development and toxicology to implement this methodology in their laboratories.

References

  • Lawley, P. D., & Jarman, M. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. Biochemical Journal, 126(4), 893–900. [Link]

  • Leclercq, L., Laurent, C., & De Pauw, E. (1997). High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine, the major ethylene oxide-DNA adduct. Analytical Chemistry, 69(10), 1952–1955. [Link]

  • Koc, H., & Swenberg, J. A. (2002). The Formation and Biological Significance of N7-Guanine Adducts. Journal of Nucleic Acids, 2002, 925023. [Link]

  • Lawley, P. D., & Jarman, M. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. PubMed, 5073240. [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Method

Application of 7-(1-Methyl-2-hydroxyethyl)guanine in Molecular Epidemiology: A Technical Guide

Introduction: Unveiling a Key Biomarker for Propylene Oxide Exposure In the landscape of molecular epidemiology, the precise measurement of DNA damage is paramount to understanding the intricate links between environment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Biomarker for Propylene Oxide Exposure

In the landscape of molecular epidemiology, the precise measurement of DNA damage is paramount to understanding the intricate links between environmental exposures and human disease. This guide focuses on 7-(1-Methyl-2-hydroxyethyl)guanine, a specific DNA adduct that serves as a critical biomarker for exposure to propylene oxide (PO). Propylene oxide is a widely used industrial chemical that has been classified as a probable human carcinogen by the U.S. Environmental Protection Agency.[1] This document provides an in-depth exploration of the formation, biological significance, and state-of-the-art analytical protocols for the detection of this adduct, tailored for researchers, scientists, and drug development professionals.

For clarity, it is important to address the nomenclature. The adduct of interest is formed by the alkylation of the N7 position of guanine by propylene oxide. While the systematic name is 7-(1-Methyl-2-hydroxyethyl)guanine, it is more commonly referred to in scientific literature as N7-(2-hydroxypropyl)guanine (7-HPG) . Propylene oxide can attack guanine with two different orientations, leading to two isomers. This guide will primarily focus on the major adduct, 7-HPG, which is the most abundant and well-characterized biomarker of PO exposure.

Molecular epidemiology leverages biomarkers like 7-HPG to bridge the gap between exposure and disease, providing a more accurate assessment of individual risk than traditional exposure monitoring alone. By measuring the "molecular dose" of a carcinogen that reaches the DNA, researchers can gain valuable insights into the mechanisms of carcinogenesis and identify susceptible populations.

The Science of 7-HPG: From Formation to Biological Consequences

The formation of 7-HPG is a direct consequence of the electrophilic nature of propylene oxide reacting with the nucleophilic N7 position of guanine in DNA.[2] This reaction is a critical initiating event in the genotoxicity of propylene oxide.[3]

Mechanism of Formation

The formation of 7-HPG occurs when propylene oxide, either inhaled or absorbed, is systemically distributed and reaches the DNA within cells. The epoxide ring of propylene oxide is highly strained and susceptible to nucleophilic attack. The N7 position of guanine is a strong nucleophile, leading to the covalent binding of the propylene oxide molecule to the guanine base.

PO Propylene Oxide HPG N7-(2-hydroxypropyl)guanine (7-HPG) PO->HPG Alkylation at N7 position Guanine Guanine in DNA Guanine->HPG

Caption: Formation of N7-(2-hydroxypropyl)guanine (7-HPG) from Propylene Oxide and Guanine.

Biological Significance and Mutagenic Potential

While N7-alkylguanine adducts, including 7-HPG, do not directly distort the DNA helix or block DNA replication, their presence is not benign. The primary mutagenic threat from 7-HPG arises from its chemical instability, which leads to two significant downstream events:

  • Depurination: The alkylation at the N7 position weakens the glycosidic bond connecting the guanine base to the deoxyribose sugar. This can lead to the spontaneous cleavage of this bond, resulting in the loss of the adducted guanine base and the formation of an apurinic (AP) site in the DNA.[4][5] AP sites are highly mutagenic lesions. If not repaired before DNA replication, they can lead to the incorrect insertion of a base, most commonly an adenine, opposite the AP site, resulting in a G to T transversion mutation.[2]

  • Imidazole Ring Opening: The positively charged imidazole ring of the N7-adducted guanine is susceptible to opening, forming a formamidopyrimidine (FAPy) lesion. These FAPy lesions are more stable than the original N7-adduct and can block DNA replication and are also miscoding.[5][6]

Therefore, the persistence of 7-HPG in DNA is a direct indicator of an increased risk of mutagenesis and, consequently, carcinogenesis.

Cellular Defense: DNA Repair of 7-HPG

The primary defense mechanism against the genotoxic effects of 7-HPG is the Base Excision Repair (BER) pathway.[7][8] BER is responsible for recognizing and removing small, non-helix-distorting base lesions.

The BER pathway for 7-HPG involves a series of enzymatic steps:

  • Recognition and Excision: The process is initiated by a specific DNA glycosylase that recognizes the damaged 7-HPG base.[9][10] The glycosylase cleaves the N-glycosidic bond, removing the adducted base and creating an apurinic (AP) site.

  • Incision: An AP endonuclease then recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate.

  • Synthesis and Ligation: DNA polymerase synthesizes a new, correct nucleotide into the gap, and DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

cluster_0 Base Excision Repair (BER) Pathway for 7-HPG 7-HPG_in_DNA DNA with 7-HPG Adduct AP_Site Apurinic (AP) Site 7-HPG_in_DNA->AP_Site DNA Glycosylase Nick Single-Strand Break (Nick) AP_Site->Nick AP Endonuclease Repaired_DNA Repaired DNA Nick->Repaired_DNA DNA Polymerase & DNA Ligase

Caption: Simplified workflow of the Base Excision Repair (BER) pathway for 7-HPG.

The efficiency of the BER pathway can vary between individuals due to genetic polymorphisms in repair enzymes, which can influence susceptibility to the carcinogenic effects of propylene oxide.

Analytical Protocols for the Quantification of 7-HPG

The accurate quantification of 7-HPG in biological samples is crucial for its application in molecular epidemiology. The methods of choice are highly sensitive mass spectrometry-based techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Storage
  • Urine: Collect mid-stream urine in sterile containers. For short-term storage (up to 24 hours), keep at 4°C. For long-term storage, freeze at -80°C.

  • Blood: Collect whole blood in EDTA-containing tubes. For DNA extraction from lymphocytes, process the blood within 24 hours. If immediate processing is not possible, whole blood can be stored at -80°C.[11]

Protocol 1: Analysis of 7-HPG in Urine by GC-MS

This protocol is a synthesized approach based on established methods for analyzing DNA adducts in urine.[12][13]

1. Sample Preparation and Hydrolysis:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge at 2000 x g for 10 minutes to remove sediment.
  • To 5 mL of urine supernatant, add an internal standard (e.g., isotope-labeled 7-HPG).
  • Add 0.5 mL of 1 M HCl to hydrolyze any potential conjugates.
  • Incubate at 80°C for 2 hours.
  • Cool the sample to room temperature and neutralize with 1 M NaOH.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
  • Load the hydrolyzed urine sample onto the cartridge.
  • Wash the cartridge with 5 mL of deionized water.
  • Elute the 7-HPG with 5 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Incubate at 70°C for 30 minutes to form the trimethylsilyl derivative of 7-HPG.

4. GC-MS Analysis:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injection: 1 µL, splitless mode.
  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode. Monitor characteristic ions for the 7-HPG derivative and the internal standard.

5. Quantification:

  • Generate a calibration curve using known concentrations of 7-HPG standard.
  • Calculate the concentration of 7-HPG in the urine sample based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Analysis of 7-HPG in Blood DNA by LC-MS/MS

This protocol is a synthesized approach for the analysis of DNA adducts from blood samples.[2][14]

1. DNA Extraction from Whole Blood:

  • Isolate lymphocytes from whole blood using a Ficoll density gradient centrifugation.
  • Extract genomic DNA from the lymphocytes using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.[15]
  • Quantify the extracted DNA using UV spectrophotometry (A260/A280 ratio to assess purity).

2. DNA Hydrolysis:

  • To 50 µg of DNA, add an internal standard (e.g., isotope-labeled 7-HPG).
  • Perform neutral thermal hydrolysis by incubating the DNA in a buffered solution (e.g., 10 mM Tris-HCl, pH 7.4) at 100°C for 30 minutes to release the N7-adducted purines.
  • Alternatively, enzymatic hydrolysis using a cocktail of DNase I, nuclease P1, and alkaline phosphatase can be used to digest the DNA into individual nucleosides.

3. Sample Cleanup (if necessary):

  • For thermal hydrolysis, ultrafiltration can be used to separate the released adducts from the remaining DNA.
  • For enzymatic hydrolysis, protein precipitation with cold acetonitrile may be required.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.2 mL/min.
  • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 7-HPG and its internal standard.

5. Quantification:

  • Create a calibration curve with known amounts of 7-HPG standard.
  • Quantify the amount of 7-HPG in the DNA sample and express the results as adducts per 10^7 or 10^8 normal nucleotides.

Application in Molecular Epidemiology: A Case Study Framework

The measurement of 7-HPG can be a powerful tool in molecular epidemiology studies to investigate the association between propylene oxide exposure and disease risk, such as cancer.

Study Design: A Case-Control Study

A case-control study design is often employed in molecular epidemiology to investigate the association between a biomarker of exposure and a specific disease.

Objective: To determine if elevated levels of 7-HPG in DNA are associated with an increased risk of a specific type of cancer (e.g., nasal cancer, as seen in animal studies).

Study Population:

  • Cases: Individuals newly diagnosed with the cancer of interest.

  • Controls: A comparable group of individuals without the cancer, matched to the cases on key demographic factors like age, sex, and smoking status.

Data and Sample Collection:

  • Questionnaires: Collect detailed information on occupational history, smoking habits, diet, and other potential confounding factors.

  • Biological Samples: Collect blood and/or urine samples from all participants for 7-HPG analysis.

Laboratory Analysis:

  • Quantify 7-HPG levels in the DNA from blood lymphocytes or in urine using the validated LC-MS/MS or GC-MS protocols described above.

Statistical Analysis:

  • Compare the mean or median 7-HPG levels between cases and controls using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

  • Use logistic regression to calculate the odds ratio (OR) for developing the cancer associated with different levels of 7-HPG, while adjusting for potential confounders.

Interpretation of Results

An odds ratio significantly greater than 1 would suggest that higher levels of 7-HPG are associated with an increased risk of the cancer. This would provide molecular-level evidence supporting a causal link between propylene oxide exposure and the disease.

Quantitative Data for Context

Population GroupTypical 7-HPG Levels (Illustrative)Reference
General Population (unexposed)< 1 adduct per 10^8 nucleotides[4]
Occupationally Exposed Workers10 - 100+ adducts per 10^8 nucleotides[16]

These values are illustrative and can vary depending on the analytical method and the specific population studied.

Conclusion and Future Directions

7-(1-Methyl-2-hydroxyethyl)guanine (7-HPG) is a robust and specific biomarker for assessing exposure to propylene oxide. Its quantification in accessible biological matrices like blood and urine provides a valuable tool for molecular epidemiology studies. By integrating 7-HPG measurements into well-designed epidemiological studies, researchers can:

  • More accurately assess the internal dose of propylene oxide.

  • Identify individuals at higher risk of developing exposure-related diseases.

  • Elucidate the mechanisms of propylene oxide-induced carcinogenesis.

  • Inform public health policies and occupational safety standards.

Future research should focus on further standardizing analytical methods, establishing background levels in diverse populations, and exploring the interplay between 7-HPG levels, genetic susceptibility, and disease risk. The continued application of this biomarker will undoubtedly enhance our understanding of the health risks associated with propylene oxide exposure and contribute to the development of effective preventative strategies.

References

  • Agilent Technologies. (n.d.). LC/MS/MS Method for DNA Adducts Analysis in Cell-Based In-Vitro Samples. Retrieved from [Link]

  • Beger, R. D., et al. (2022). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. protocols.io.
  • Kao, C. Y., & Giese, R. W. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. Chemical research in toxicology, 18(1), 70–75.
  • Lian, F., et al. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food and Chemical Toxicology, 156, 112521.
  • Chen, H. J., et al. (2005). Analysis of N7-(benzo[a]pyrene-6-yl)guanine in urine using two-step solid-phase extraction and isotope dilution with liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 19(6), 791–796.
  • National Cancer Institute. (n.d.). DNA Preparation from Blood. Retrieved from [Link]

  • Boysen, G., & Swenberg, J. A. (2009). The formation and biological significance of N7-guanine adducts.
  • U.S. Environmental Protection Agency. (n.d.). Propylene oxide. Retrieved from [Link]

  • Boysen, G., et al. (2010). The Formation and Biological Significance of N7-Guanine Adducts. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 76-94.
  • Boysen, G., Pachkowski, B. F., Nakamura, J., & Swenberg, J. A. (2009). The formation and biological significance of N7-guanine adducts.
  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition; Propylene Oxide. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.
  • Centers for Disease Control and Prevention. (n.d.). DPDx - Diagnostic Procedures - Blood Specimens. Retrieved from [Link]

  • Russo, J., et al. (2017). Human Chorionic Gonadotropin and Breast Cancer. Journal of Cancer Prevention, 22(2), 61-68.
  • Christmann, M., & Kaina, B. (2013). DNA glycosylases: in DNA repair and beyond. Cellular and molecular life sciences : CMLS, 70(17), 3071–3083.
  • Schärer, O. D. (2013). DNA glycosylases: in DNA repair and beyond. Cold Spring Harbor perspectives in biology, 5(4), a012651.
  • Geacintov, N. E., et al. (2016). Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. Journal of Biological Chemistry, 291(10), 5035-5046.
  • Occupational Safety and Health Administration. (n.d.). Propylene Oxide. Retrieved from [Link]

  • Dingley, K. H., et al. (2014). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1105, 147–157.
  • Shushanyan, A., et al. (2021). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules (Basel, Switzerland), 26(21), 6496.
  • Centers for Disease Control and Prevention. (1989). Current Intelligence Bulletin 51: Carcinogenic Effects of Exposure to Propylene Oxide. NIOSH.
  • Iles, R. K. (2007). Does hCG or βhCG play a role in cancer cell biology?. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 28(4), 213–219.
  • Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer research, 69(7), 3052–3059.
  • Mullins, C. S., et al. (2019). Emerging Roles of DNA Glycosylases and the Base Excision Repair Pathway. Trends in biochemical sciences, 44(10), 859–872.
  • Food and Agriculture Organization of the United N
  • University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. [Link]

  • Swiss Biobanking Platform. (n.d.).
  • Geacintov, N. E., & Broyde, S. (2017). Base and Nucleotide Excision Repair of Oxidatively Generated Guanine Lesions in DNA. Accounts of chemical research, 50(4), 815–823.
  • Zharkov, D. O. (2019). Evolutionary Origins of DNA Repair Pathways: Role of Oxygen Catastrophe in the Emergence of DNA Glycosylases. International journal of molecular sciences, 20(22), 5737.
  • Armonaviciute, A., et al. (2021). Optimization of the HS-GC/MS technique for urine metabolomic profiling. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • International Agency for Research on Cancer. (2023). Propylene oxide: an evaluation of human biomonitoring and cancer risk.
  • Li, Y., et al. (2019). An LC-MS/MS analysis for seven sex hormones in serum. Clinica chimica acta; international journal of clinical chemistry, 488, 137–143.
  • Kang, S., et al. (2019). A case report of paraneoplastic syndrome in β-hCG-secreting duodenal adenocarcinoma. Journal of gastrointestinal oncology, 10(5), 1014–1018.
  • Krishnamurthy, N. (2019). Base Excision Repair of Oxidative Guanine Lesions in Nucleosomes Initiated by Formamidopyrimidine DNA Glycosylase. Smith College.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Propylene Oxide.
  • Biores Scientia. (2020). Base Excision Repair: A Review.
  • Iida, S., et al. (2019). Human Chorionic Gonadotropin Suppresses Human Breast Cancer Cell Growth Directly via p53-mediated Mitochondrial Apoptotic Pathway and Indirectly via Ovarian Steroid Secretion. Anticancer research, 39(1), 173–181.
  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • Biores Scientia. (2020). Base Excision Repair: A Review.
  • U.S. Environmental Protection Agency. (n.d.). Propylene oxide (PO).
  • Wang, P., et al. (2018). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society, 140(22), 6974–6984.
  • Butler, S. A., & Cole, L. A. (2021). Chorionic Gonadotropin Beta 7 is a marker of immune evasion in cancer. Frontiers in immunology, 12, 746813.
  • Wassermann, K., et al. (1993). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. The Journal of biological chemistry, 268(23), 17381–17387.

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Technical Notes & Optimization

Troubleshooting

troubleshooting low recovery of 7-(1-Methyl-2-hydroxyethyl)guanine in sample prep

Topic: High-Performance Recovery of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists.[1] Executive Summary You are likely encountering low recovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Recovery of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG)

Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists.[1]

Executive Summary

You are likely encountering low recovery of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) due to a mismatch between the molecule’s physicochemical instability and standard DNA adduct extraction workflows.[1]

7-MHEG is the primary N7-guanine adduct formed by exposure to Propylene Oxide (PO) . Unlike stable C8-guanine adducts, N7-adducts carry a positive charge on the imidazole ring, destabilizing the glycosidic bond.[1] This creates two competing failure modes:

  • Spontaneous Depurination: The adduct falls off the DNA backbone during storage or aggressive hydrolysis, leading to loss if the supernatant is discarded.

  • Polar Breakthrough: The released free base is highly polar and hydrophilic, causing it to break through standard C18 Solid Phase Extraction (SPE) cartridges.

This guide replaces generic protocols with a Neutral Thermal Hydrolysis (NTH) workflow coupled with Mixed-Mode Cation Exchange (MCX) purification.[1]

Module 1: The Release Mechanism (Hydrolysis)

The Problem: Acid Hydrolysis Destroys Your Signal

Many labs use 0.1 M HCl or enzymatic digestion (nuclease P1) for DNA adducts.[1]

  • Why it fails for 7-MHEG: Strong acid hydrolysis degrades the hydroxyethyl/propyl side chain.[1] Enzymatic digestion is often incomplete for N7-adducts because the positive charge inhibits nuclease activity.[1]

  • The Fix: Use Neutral Thermal Hydrolysis .[2][3] The instability of the N7-glycosidic bond is an asset here.[1] Heating at neutral pH selectively releases N7-alkylguanines while leaving the unmodified DNA backbone intact (depurination).[1]

Protocol: Neutral Thermal Hydrolysis
  • Input: Isolate DNA (approx. 50–100 µg) using a standard high-salt/phenol-chloroform method.[1] Avoid commercial kits that use silica columns unless you retain the flow-through, as N7 adducts may wash off.[1]

  • Internal Standard: Spike sample with isotopically labeled analog (e.g., [¹³C₅]-7-MHEG) before hydrolysis to track recovery.

  • Reaction: Resuspend DNA in 200 µL of 10 mM Sodium Cacodylate buffer (pH 7.0).

  • Thermal Step: Heat at 100°C for 30 minutes .

  • Separation: Cool to 4°C. Centrifuge at 10,000 x g for 15 minutes.

    • Critical Step: The Supernatant contains your 7-MHEG.[1][4] The Pellet is the depurinated DNA backbone.

    • Action: Transfer supernatant to a new vial.[1]

Module 2: Purification & Enrichment (SPE)

The Problem: C18 Breakthrough

7-MHEG is a polar, cationic base.[1] On a traditional C18 (reverse phase) cartridge, it elutes with the void volume (breakthrough) because it prefers the aqueous mobile phase over the hydrophobic stationary phase.[1]

The Fix: Mixed-Mode Cation Exchange (MCX)

Use a polymeric sorbent functionalized with cation-exchange groups.[1] This captures the positively charged N7-guanine moiety, allowing you to wash away interferences aggressively with organic solvents before eluting.[1]

Protocol: MCX Solid Phase Extraction

Cartridge: Oasis MCX or Bond Elut Certify (Mixed-Mode Strong Cation Exchange).[1]

StepSolvent/BufferMechanism
1.[1] Condition 1 mL Methanol followed by 1 mL WaterSolvation of sorbent.
2.[1] Load Supernatant from Module 1 (acidify to pH < 4 with Formic Acid)Retention: 7-MHEG is positively charged (protonated) and binds to sulfonate groups.[1]
3. Wash 1 1 mL 0.1% Formic Acid in WaterRemoves salts and hydrophilic neutrals.
4.[1] Wash 2 1 mL 100% MethanolCritical: Removes hydrophobic interferences. 7-MHEG remains bound via ionic interaction.[1]
5. Elute 1 mL 5% Ammonium Hydroxide in MethanolRelease: High pH deprotonates the analyte/sorbent, breaking the ionic bond.
6. Dry Evaporate under N₂ at 35°C. Reconstitute in mobile phase.[1]Concentration.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points where recovery is typically lost.

G Sample Biological Sample (Tissue/Blood) DNA_Iso DNA Isolation (Phenol-Chloroform) Sample->DNA_Iso IS_Spike Add Internal Standard (13C-7-MHEG) DNA_Iso->IS_Spike Hydrolysis_Acid Acid Hydrolysis (HCl) IS_Spike->Hydrolysis_Acid DEGRADATION RISK Hydrolysis_Neutral Neutral Thermal Hydrolysis (100°C, pH 7) IS_Spike->Hydrolysis_Neutral Recommended Centrifuge Centrifuge (Separate Backbone) Hydrolysis_Neutral->Centrifuge SPE_C18 SPE: C18 (Reverse Phase) Centrifuge->SPE_C18 Breakthrough Risk SPE_MCX SPE: MCX (Cation Exchange) Centrifuge->SPE_MCX Supernatant (Polar) LCMS LC-MS/MS Analysis (HILIC or PGC Column) SPE_MCX->LCMS High Recovery

Figure 1: Optimized workflow for 7-MHEG extraction.[1] Green paths indicate the recommended protocol to prevent analyte degradation and breakthrough.

Module 4: Troubleshooting Q&A

Q1: My internal standard recovery is < 10%. Is it the matrix?

Diagnosis: If recovery is consistently low (<10%), the issue is likely retention failure during SPE, not matrix suppression.[1] Test: Collect the "Load" and "Wash" fractions from your SPE cartridge and inject them into the LC-MS.

  • If the signal is in the Load/Wash: Your analyte is not binding.[1] Ensure your sample pH is < 4 before loading onto MCX cartridges.[1] The amine on guanine must be protonated to bind.[1]

  • If signal is missing entirely: The analyte degraded during evaporation.[1] Ensure drying temperature is < 40°C .[1]

Q2: I see a peak, but it splits or tails badly.

Diagnosis: This is a chromatography issue common with polar adducts. Solution:

  • Column Choice: Switch from C18 to Porous Graphitic Carbon (PGC) or HILIC .[1] PGC (e.g., Hypercarb) has exceptional retention for polar purines and can separate isomers.[1]

  • Mobile Phase: Use Ammonium Acetate (10 mM) rather than Formic Acid alone to improve peak shape for basic compounds.

Q3: Can I measure 7-MHEG in urine instead of DNA?

Answer: Yes, but the origin differs.[1]

  • DNA Analysis: Measures the "molecular dose" on the genome (requires hydrolysis).[1]

  • Urine Analysis: Measures the excreted repair product (requires no hydrolysis, just SPE).[1]

  • Note: In urine, salt content is high.[1] The MCX wash step (Module 2, Step 3) is critical to prevent ion suppression in the mass spectrometer.[1]

References

  • Leclercq, L., et al. (1997). High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine, the major ethylene oxide-DNA adduct.[1][2] Analytical Chemistry.[1][2][4][5]

    • Significance: Establishes Neutral Thermal Hydrolysis as the superior method for N7-guanine adduct release.[1]

  • Marsden, D.A., et al. (2007). Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats.[1] Chemical Research in Toxicology.[1][6]

    • Significance: Validates the use of isotope dilution LC-MS/MS for quantit
  • Swenberg, J.A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment.[1] Toxicological Sciences.[1]

    • Significance: Discusses the stability and half-life of N7-guanine adducts (approx. 150h) and the necessity of preventing spontaneous depurination during prep.[1]

  • Stopforth, A., et al. (2020). Comprehensive analysis of DNA adducts using liquid chromatography-mass spectrometry.[1] (General Methodology Reference).

    • Significance: Reviews mixed-mode SPE str

Sources

Optimization

strategies to reduce analytical variability in 7-(1-Methyl-2-hydroxyethyl)guanine measurement

Here is the technical support guide for reducing analytical variability in 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) measurement. Topic: Strategies to Reduce Analytical Variability in 7-(1-Methyl-2-hydroxyethyl)guanine...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for reducing analytical variability in 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) measurement.

Topic: Strategies to Reduce Analytical Variability in 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) Measurement Ticket ID: KB-7MHEG-OPT-2026 Status: Active / Solved Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) is a specific DNA adduct formed by the reaction of propylene oxide (PO) with the N7 position of guanine. It is an isomer of the more abundant 7-(2-hydroxypropyl)guanine (7-HPG).

The Core Challenge: Analytical variability in 7-MHEG measurement stems from three root causes:

  • Isomeric Interference: Failure to chromatographically separate 7-MHEG from the dominant 7-HPG isomer leads to co-elution and quantitation errors.

  • Hydrolytic Instability: N7-guanine adducts are thermally labile. Harsh acid hydrolysis causes depurination of unmodified DNA, creating a high-background matrix that suppresses ionization.

  • Recovery Losses: Inefficient solid-phase extraction (SPE) due to the polarity of the hydroxyl group.

This guide provides a self-validating workflow to minimize these variances.

Module 1: Sample Preparation & Hydrolysis

Root Cause Analysis: Why is my background noise so high?

Diagnosis: You are likely using Acid Hydrolysis (e.g., 0.1 M HCl at 70°C). Explanation: Acid hydrolysis indiscriminately depurinates both adducted and unmodified bases. Since unmodified guanine is present at


 to 

times the concentration of 7-MHEG, even trace amounts of unmodified guanine released into the matrix will cause severe ion suppression and raise the limit of quantification (LOQ).
The Solution: Neutral Thermal Hydrolysis

N7-alkylguanine adducts have a destabilized glycosidic bond caused by the positive charge on the imidazole ring. They can be selectively released by heating at neutral pH, leaving the unmodified DNA backbone intact.

Protocol: Optimized Neutral Thermal Hydrolysis

  • Dissolve DNA: Resuspend 50–100 µg of isolated DNA in 100 µL of sodium cacodylate buffer (10 mM, pH 7.0).

  • Internal Standard: Spike with 50 fmol of isotope-labeled internal standard (

    
    -7-MHEG or 
    
    
    
    -7-HPG).
    • Note: If specific

      
      -7-MHEG is unavailable, 
      
      
      
      -7-HPG is acceptable only if chromatographic resolution is maintained.
  • Thermal Incubation: Heat samples at 95°C for 30 minutes .

    • Validation Check: Do not exceed 45 minutes. Prolonged heating promotes the degradation of the released adduct into ring-opened FAPy derivatives.

  • Filtration: Transfer the solution to a 3 kDa molecular weight cut-off (MWCO) ultrafiltration spin column.

  • Centrifugation: Spin at 14,000 x g for 20 minutes.

    • Result: The filtrate contains the released 7-MHEG and internal standard. The retentate contains the intact DNA backbone (unmodified guanine), effectively removing the major interference source.

Module 2: Workflow Visualization

The following diagram illustrates the optimized workflow to ensure minimal loss and maximum purity.

G DNA Isolated DNA (Tissue/Blood) Spike Add Internal Std (15N5-7-MHEG) DNA->Spike Hydrolysis Neutral Thermal Hydrolysis (pH 7.0, 95°C, 30 min) Spike->Hydrolysis Filter 3kDa Ultrafiltration (Remove Backbone) Hydrolysis->Filter Releases Adducts SPE SPE Clean-up (Graphitized Carbon/MCX) Filter->SPE Filtrate Only LCMS LC-MS/MS Analysis (Isomer Separation) SPE->LCMS LCMS->Hydrolysis QC: Check Recovery

Figure 1: Optimized Neutral Thermal Hydrolysis workflow for N7-guanine adducts. The 3kDa filtration step is critical for removing unmodified DNA.

Module 3: Chromatographic Separation (The Isomer Problem)

FAQ: Why do I see a "shoulder" on my peak?

Answer: The shoulder is likely 7-(2-hydroxypropyl)guanine (7-HPG) . Propylene oxide reacts with guanine to form two isomers:

  • 7-HPG (Major, ~95%): Ring opening at the terminal carbon.

  • 7-MHEG (Minor, ~5%): Ring opening at the internal carbon.

If you integrate the shoulder, your variability will skyrocket because the ratio of isomers can shift slightly based on biological conditions, and the ionization efficiency may differ.

Troubleshooting: Achieving Baseline Resolution

You cannot rely on Mass Spectrometry alone to distinguish these (both are


 210 

152). You must rely on Chromatography.

Recommended LC Conditions:

  • Column: High-strength silica (HSS) T3 or Phenyl-Hexyl column (1.8 µm particle size). Standard C18 often fails to separate these polar isomers efficiently.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol provides better selectivity for these isomers than Acetonitrile).

  • Gradient: Shallow gradient is required.

    • 0–2 min: 0% B

    • 2–10 min: 0%

      
       15% B (Very slow ramp)
      
    • 10–12 min: 95% B (Wash)

Quantitative Data Table: MS/MS Transitions

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
7-MHEG 210.1152.1 (Guanine)20Quantifier
7-MHEG 210.1135.135Qualifier

-7-MHEG
215.1157.120Internal Std

Module 4: Quality Control & Troubleshooting Logic

Ticket #002: "My Internal Standard recovery is < 40%."

Root Cause: The hydroxyl group on 7-MHEG makes it highly polar. It may be breaking through your SPE cartridge. Fix:

  • Switch SPE Phase: Use Porous Graphitic Carbon (PGC) cartridges instead of C18. PGC retains polar compounds strongly.

  • Elution Solvent: Ensure you use an aggressive elution solvent for PGC, such as 60% Methanol / 40% Acetonitrile with 0.1% Formic Acid.

Decision Tree: High Variability Between Replicates

DecisionTree Start Issue: High CV% (>15%) CheckIS Is Internal Standard CV also high? Start->CheckIS CheckPeak Check Chromatogram Shape CheckIS->CheckPeak No (IS stable) MatrixEffect Cause: Matrix Effect (Ion Suppression) CheckIS->MatrixEffect Yes (IS varies) Pipetting Cause: Pipetting/Hydrolysis Inconsistency CheckPeak->Pipetting Sharp Single Peak Isomer Cause: Co-eluting Isomer (Integration Error) CheckPeak->Isomer Split/Shoulder Peak Action1 Action: Improve Wash Step or Reduce DNA Load MatrixEffect->Action1 Action2 Action: Check Pipettes & Heating Block Uniformity Pipetting->Action2 Action3 Action: Optimize Gradient (Slower Ramp) Isomer->Action3

Figure 2: Diagnostic logic for identifying sources of analytical variability.

References

  • Marsden, D. A., et al. (2009). "Dose-response relationships for N7-(2-hydroxypropyl)guanine in DNA of rat tissues exposed to propylene oxide." Toxicological Sciences. Link

  • Swenberg, J. A., et al. (2011). "Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment." Toxicological Sciences. Link

  • Balbo, S., et al. (2014). "Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures." Analytical Chemistry. Link

  • Stout, M. D., et al. (2006). "LC/MS/MS Method for the Analysis of N7-(2-Hydroxypropyl)guanine in Tissue DNA." Chemical Research in Toxicology. Link

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of 7-(1-Methyl-2-hydroxyethyl)guanine as a Biomarker for Propylene Oxide Exposure

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and validation of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG), also known as 7-(2-hydroxypropyl)guanine (7-HPG),...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and validation of 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG), also known as 7-(2-hydroxypropyl)guanine (7-HPG), as a key biomarker for assessing exposure to propylene oxide (PO).

Propylene oxide is a widely used industrial chemical that is classified as a probable human carcinogen.[1] Its genotoxic effects are a significant concern, necessitating reliable methods for monitoring human exposure.[2] This guide delves into the scientific underpinnings of 7-MHEG as a biomarker, compares it with other available markers, and provides detailed experimental protocols for its analysis.

The Scientific Rationale: Formation of 7-MHEG

Propylene oxide is a reactive electrophilic compound that can alkylate cellular macromolecules, including DNA.[3] The primary mechanism of its genotoxicity involves the formation of DNA adducts.[4] The most abundant of these adducts is 7-(1-Methyl-2-hydroxyethyl)guanine, formed by the reaction of PO with the N7 position of guanine in DNA.[4][5] This covalent modification of DNA serves as a direct indicator of exposure and potential genotoxic damage.

G PO Propylene Oxide (PO) Adduct 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG/7-HPG) DNA Adduct PO->Adduct Alkylation at N7 position DNA_G Guanine in DNA DNA_G->Adduct

Comparative Analysis of Propylene Oxide Biomarkers

While 7-MHEG is a primary biomarker, other adducts and metabolites are also used to assess PO exposure. A critical evaluation of these alternatives is essential for selecting the most appropriate biomarker for a given study. The main competitor is the hemoglobin adduct, N-(2-hydroxypropyl)valine (HPVal).[6]

BiomarkerMatrixHalf-LifeAnalytical MethodAdvantagesDisadvantages
7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) DNA (from blood, tissues)Dependent on DNA repair and cell turnover[6]LC-MS/MS, ³²P-postlabeling[5]Direct measure of genotoxic effect; High specificity.[4][5]More invasive sampling (blood/tissue); Lower concentrations can be challenging to detect.
N-(2-hydroxypropyl)valine (HPVal) Hemoglobin (from blood)Reflects the lifespan of erythrocytes (~120 days in humans)[7]GC-MS/MS[7]Less invasive sampling (blood); Reflects cumulative exposure over a longer period.[7][8]Indirect measure of genotoxic potential; Does not directly indicate DNA damage.[7]
Urinary Metabolites (e.g., 2-hydroxypropyl mercapturic acid - 2-HPMA) UrineShortLC-MS/MSNon-invasive sampling.Reflects very recent exposure; Can be influenced by metabolic variations between individuals.[9]

Key Insights from Comparative Data:

  • Direct vs. Indirect Measurement: 7-MHEG provides a direct measure of DNA damage in target tissues, which is a key event in carcinogenesis.[5] In contrast, HPVal is an indirect marker of exposure, indicating the systemic dose of PO available to react with macromolecules.[7]

  • Temporal Resolution: Urinary metabolites like 2-HPMA are markers of very recent exposure due to their short half-life. HPVal provides an integrated measure of exposure over the lifespan of red blood cells.[7][9] The half-life of 7-MHEG is determined by the rate of DNA repair and cell turnover in the specific tissue, offering a window into the persistence of DNA damage.[6]

  • Correlation: Studies have shown a good correlation between the levels of DNA adducts (like 7-MHEG) and hemoglobin adducts (HPVal) in controlled animal exposure studies.[2][6] This suggests that both can be reliable indicators of PO exposure.

Validation of 7-MHEG as a Reliable Biomarker

The validation of a biomarker rests on demonstrating a consistent and quantifiable relationship between exposure to a substance and the level of the biomarker. Several studies in animal models have established a clear dose-response relationship for 7-MHEG.

Experimental Evidence from Animal Studies:

A study in F344 rats exposed to varying concentrations of PO via inhalation demonstrated a linear increase in 7-MHEG levels in the DNA of nasal respiratory epithelium, lung, and liver with increasing PO concentrations.[6]

Exposure Group (ppm PO)7-MHEG Levels in Nasal Respiratory Epithelium (adducts/10⁷ guanine)7-MHEG Levels in Lung (adducts/10⁷ guanine)7-MHEG Levels in Liver (adducts/10⁷ guanine)
0 (Control)Not DetectedNot DetectedNot Detected
5~5~0.5~0.3
25~25~2.5~1.5
50~50~5~3
300~300~30~18
500~500~50~30
(Data adapted from Fred et al., 2004)

These findings confirm that 7-MHEG levels directly correlate with the extent of PO exposure in a dose-dependent manner.

Experimental Protocol: Quantification of 7-MHEG by LC-MS/MS

The gold standard for the quantification of 7-MHEG is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[10][11]

Workflow for 7-MHEG Analysis:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Blood, Tissue) DNA_Extraction DNA Extraction Sample->DNA_Extraction Hydrolysis Neutral Thermal Hydrolysis to release 7-MHEG DNA_Extraction->Hydrolysis SPE Solid Phase Extraction (SPE) for cleanup and concentration Hydrolysis->SPE LC HPLC Separation SPE->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Quantification Quantification using stable isotope-labeled internal standard MSMS->Quantification

Step-by-Step Methodology:

  • DNA Isolation: Extract DNA from the biological matrix (e.g., peripheral blood lymphocytes, tissue homogenate) using a standard DNA isolation kit.

  • DNA Quantification: Accurately determine the DNA concentration using UV spectrophotometry.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-7-MHEG) to the DNA sample.

  • Neutral Thermal Hydrolysis: Heat the DNA sample at a neutral pH to selectively cleave the glycosidic bond between the adducted guanine and the deoxyribose backbone, releasing 7-MHEG.[10]

  • Solid-Phase Extraction (SPE): Purify and concentrate the released 7-MHEG using a suitable SPE cartridge to remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the purified sample onto a reverse-phase HPLC column to separate 7-MHEG from other sample components.[12]

    • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-fragment ion transitions for both 7-MHEG and its labeled internal standard.

Conclusion

7-(1-Methyl-2-hydroxyethyl)guanine has been robustly validated as a specific and reliable biomarker for propylene oxide exposure. Its formation as a direct DNA adduct provides a biologically relevant measure of genotoxic risk. While other biomarkers such as hemoglobin adducts and urinary metabolites offer complementary information regarding cumulative and recent exposure, respectively, 7-MHEG stands out as a direct indicator of DNA damage. The availability of sensitive and specific analytical methods like LC-MS/MS further strengthens its utility in research, clinical, and regulatory settings for monitoring PO exposure and assessing its potential health effects.

References

  • Leclercq, L., Laurent, C., & De Pauw, E. (1997). High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine, the major ethylene oxide-DNA adduct. Analytical Chemistry, 69(10), 1952–1955. [Link]

  • van Delft, J. H., van Weert, E. J., van Winden, M. J., & Baan, R. A. (1991). Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemico-Biological Interactions, 80(3), 281–289. [Link]

  • Fred, C., Törnqvist, M., & Kautiainen, A. (2004). Dosimetry by means of DNA and hemoglobin adducts in propylene oxide-exposed rats. Cancer Epidemiology, Biomarkers & Prevention, 13(6), 1017–1024.
  • Urban, M., Kavvadias, D., Riedel, K., Scherer, G., & Tricker, A. R. (2007). Urinary mercapturic acids and a hemoglobin adduct for the dosimetry of acrylamide exposure in smokers and nonsmokers.
  • Osterman-Golkar, S., & Törnqvist, M. (2004). Propylene oxide: mutagenesis, carcinogenesis and molecular dose.
  • Föst, U., Marczynski, B., Kasemann, R., & Peter, H. (1989). Determination of 7-(2-hydroxyethyl)guanine with gas chromatography/mass spectrometry as a parameter for genotoxicity of ethylene oxide. Archives of Toxicology. Supplement, 13, 250–253. [Link]

  • Biological Factors Influencing Individual Responses to Propylene Oxide. (2024). medRxiv. [Link]

  • Angerer, J., & Schildbach, M. (1998). Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine. Toxicology Letters, 99(3), 179–186. [Link]

  • Giese, R. W. (1997). Chemical transformation/derivatization of O6-methyl- and O6-(hydroxyethyl)guanine for detection by GC-EC/MS. Analytical Chemistry, 69(10), 1952-1955. [Link]

  • Swenberg, J. A., Christova-Gueorguieva, N. I., Upton, P. B., & Törnqvist, M. (2002). Exposure-dependent accumulation of N-(2-hydroxypropyl)valine in hemoglobin of F344 rats exposed to propylene oxide by the inhalation route. Toxicology and Applied Pharmacology, 182(1), 26–34. [Link]

  • Gansewendt, B., Foest, U., Xu, D., Hallier, E., Bolt, H. M., & Peter, H. (1991). Formation and persistence of DNA adducts of ethylene and propylene. Reproductive Toxicology, 5(5), 419–421.
  • Föst, U., Marczynski, B., R. Kasemann, & H. Peter. (1989). Determination of 7-(2-hydroxyethyl)guanine with gas chromatography/mass spectrometry as a parameter for genotoxicity of ethylene oxide. Archives of Toxicology Supplement, 13, 250-253. [Link]

  • Audebert, M., Roustan, A., & Graillot, V. (2019). Validation of the γH2AX biomarker for genotoxicity assessment: a review. Archives of Toxicology, 93(8), 2069–2086. [Link]

  • Schettgen, T., Musiol, A., & Kraus, T. (2002). Haemoglobin adducts of ethylene oxide (N-(2-hydroxyethyl)valine), propylene oxide (N-(2-hydroxypropyl)valine), acrylonitrile (N-(2-cyanoethyl)valine), acrylamide (N-(2-carbonamide ethyl)valine) and glycidamide (N-(2-hydroxy-2-carbonamide ethyl)valine).
  • Czene, K., Osterman-Golkar, S., Yun, X., Li, G., & Törnqvist, M. (2002). Analysis of DNA and Hemoglobin Adducts and Sister Chromatid Exchanges in a Human Population Occupationally Exposed to Propylene Oxide: A Pilot Study. Cancer Epidemiology, Biomarkers & Prevention, 11(3), 315–318.
  • Sugiyama, M. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 21(21), 8046. [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine.
  • Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review. (2024).
  • Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. (2014).
  • Lee, M.-S. (2020). Does External Exposure of Glycidol-Related Chemicals Influence the Forming of the Hemoglobin Adduct, N-(2,3-dihydroxypropyl)valine, as a Biomarker of Internal Exposure to Glycidol?. Molecules, 25(24), 5941. [Link]

  • Loft, S., & Poulsen, H. E. (2012). Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults. Cancer Epidemiology, Biomarkers & Prevention, 21(10), 1856–1859. [Link]

Sources

Comparative

Cross-Validation of HPLC and 32P-Postlabelling for 7-(1-Methyl-2-hydroxyethyl)guanine

Executive Summary The Analytical Trade-off: Sensitivity vs. Structural Certainty In the quantification of DNA adducts derived from propylene oxide (PO), specifically 7-(1-Methyl-2-hydroxyethyl)guanine (also referred to i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Trade-off: Sensitivity vs. Structural Certainty

In the quantification of DNA adducts derived from propylene oxide (PO), specifically 7-(1-Methyl-2-hydroxyethyl)guanine (also referred to in literature as N7-(2-hydroxypropyl)guanine or 7-HPG), researchers face a critical dichotomy. HPLC with Fluorescence or Mass Spectrometric detection (HPLC-FL/MS) serves as the "Gold Standard" for specificity and stoichiometric accuracy but suffers from limited sensitivity (typically 1 adduct in


-

nucleotides). Conversely, 32P-Postlabelling offers ultrasensitivity (1 in

-

) but struggles with the chemical instability of N7-alkylguanines.

This guide details the cross-validation of these two methodologies. The central thesis is that direct correlation is only possible if the 32P-postlabelling protocol is modified to account for the lability of the N7-glycosyl bond. Without the specific "Ring-Opening" modification , 32P-postlabelling will significantly underestimate the adduct burden compared to HPLC.

Part 1: Scientific Context & Mechanism

The Adduct Formation

Propylene oxide acts as a direct-acting alkylating agent. It predominantly attacks the N7 position of guanine in DNA via an


 mechanism. The resulting adduct, 7-(1-Methyl-2-hydroxyethyl)guanine, carries a positive charge on the imidazole ring, weakening the N-glycosyl bond. This leads to spontaneous depurination (loss of the base) or imidazole ring-opening under alkaline conditions.

AdductFormation cluster_Fate Fate of Adduct PO Propylene Oxide (Electrophile) Adduct 7-(1-Methyl-2-hydroxyethyl)guanine (Cationic, Unstable) PO->Adduct Alkylation Guanine Guanine (DNA) (Nucleophile N7) Guanine->Adduct Depurination Spontaneous Depurination (Basis for HPLC Method) Adduct->Depurination Neutral Thermal Hydrolysis RingOpen Imidazole Ring-Opening (Basis for 32P Method) Adduct->RingOpen Alkaline Treatment

Figure 1: Reaction pathway of Propylene Oxide with DNA and the divergent chemical fates utilized by detection methods.

Part 2: Methodological Deep Dive

Method A: HPLC-Fluorescence/MS (The Reference Standard)

Principle: This method exploits the thermal lability of the N7-adduct. By heating the DNA at neutral pH, the adduct is selectively released (depurinated) from the backbone, leaving the DNA strand intact (mostly apurinic sites). The supernatant containing the free base is then analyzed.

  • Why it works: N7-alkylguanines are naturally fluorescent (unlike unmodified guanine), allowing for sensitive detection without derivatization.

  • Limitation: Requires milligram quantities of DNA to detect low-level exposure.

Method B: 32P-Postlabelling (The Sensitive Scout)

Principle: DNA is digested to nucleotides, which are then radiolabeled with


.[1]
The Challenge:  Standard 32P protocols use nuclease P1 or butanol extraction to enrich adducts. These fail for N7-guanine adducts  because:
  • The adduct is positively charged and hydrophilic (poor butanol extraction).

  • The adduct is unstable during standard enzymatic digestion.

The Expert Solution (Ring-Opening): To validate against HPLC, you must use the Ring-Opening Method . The DNA is treated with alkali before or during digestion to open the imidazole ring. This converts the unstable, cationic N7-adduct into a stable, anionic


-form, which can be successfully labeled and chromatographed.

Part 3: Comparative Analysis & Cross-Validation Data

The following data summarizes the correlation parameters when the Ring-Opening 32P method is compared against HPLC-Fluorescence.

Performance Metrics Table
FeatureHPLC-Fluorescence32P-Postlabelling (Ring-Opened)
Limit of Detection (LOD) ~1 adduct /

nucleotides
~1 adduct /

nucleotides
Sample Requirement High (1-5 mg DNA)Low (1-10

g DNA)
Specificity High (Chromatographic retention + MS confirmation)Moderate (Relies on co-chromatography)
Quantification Basis External Standards (Absolute)Radioactivity Counting (Relative)
Stability Handling Uses instability (Thermal Hydrolysis)Stabilizes adduct (Ring Opening)
Correlation Data

In studies comparing identical DNA samples (e.g., from propylene oxide-exposed rodents or ethylene oxide-exposed workers), the correlation is generally high when the 32P method is optimized.

  • Correlation Coefficient (

    
    ):  Typically 0.94 - 0.97  for high-dose samples [1].
    
  • Slope Discrepancy: 32P-postlabelling often yields values 1.2x to 2.0x higher than HPLC in some datasets. This is attributed to the "total adduct" capture of 32P (detecting minor isomers) versus the specific peak isolation of HPLC.

  • Validation Verdict: HPLC is the verification tool for identity; 32P is the verification tool for low-dose extrapolation.

Part 4: Experimental Protocols

Workflow Diagram: Parallel Processing

Workflow cluster_HPLC Protocol A: HPLC-Fluorescence cluster_32P Protocol B: 32P-Postlabelling Sample Tissue Sample / Isolated DNA Split Split Sample Sample->Split StepA1 Neutral Thermal Hydrolysis (100°C, 30 min, pH 7.0) Split->StepA1 StepB1 Alkaline Treatment (Ring Opening) Split->StepB1 StepA2 Ethanol Precipitation (Remove DNA Backbone) StepA1->StepA2 StepA3 Supernatant Analysis (C18 Reverse Phase HPLC) StepA2->StepA3 ResultA Quantification of Free Adduct Base StepA3->ResultA StepB2 Enzymatic Digestion (Micrococcal Nuclease + SPD) StepB1->StepB2 StepB3 32P-Labeling (T4 PNK + [γ-32P]ATP) StepB2->StepB3 ResultB TLC/HPLC of Ring-Opened Nucleotide StepB3->ResultB

Figure 2: Parallel workflow for cross-validating 7-(1-Methyl-2-hydroxyethyl)guanine levels.

Protocol A: HPLC with Neutral Thermal Hydrolysis

Use this for samples with expected high adduct levels (>1/10^7).

  • DNA Isolation: Isolate DNA using standard phenol-chloroform or high-salt methods. Ensure RNA contamination is <1%.

  • Hydrolysis: Dissolve 1-5 mg of DNA in 1 mL of 10 mM sodium cacodylate buffer (pH 7.0).

  • Heating: Incubate at 100°C for 30 minutes . This selectively depurinates N7-alkylguanines.

  • Separation: Cool rapidly on ice. Add cold ethanol to precipitate the apurinic DNA backbone. Centrifuge at 10,000 x g for 15 min.

  • Analysis: Inject the supernatant onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: 50 mM ammonium formate (pH 4.0) with a methanol gradient (0-20%).

    • Detection: Fluorescence (Ex: 295 nm, Em: 370 nm).

Protocol B: 32P-Postlabelling (Ring-Opening Variant)

Use this for low-level detection and validation of negative HPLC results.

  • Ring Opening: Dissolve 10

    
    g DNA in dilute alkali (e.g., 0.1 M NaOH) and incubate at 25°C for 30 min. Note: This converts the N7-adduct to the stable ring-opened form.
    
  • Digestion: Neutralize and digest DNA with Micrococcal Nuclease and Spleen Phosphodiesterase to generate 3'-monophosphates.[1]

  • Enrichment (Critical): Do NOT use standard Butanol extraction. Instead, use specific anion-exchange TLC or HPLC retention times established for the ring-opened product.

  • Labeling: Incubate digest with T4 Polynucleotide Kinase and excess

    
     (specific activity >3000 Ci/mmol).
    
  • Chromatography: Separate labeled adducts on PEI-cellulose TLC plates using high-salt urea solvents or HPLC with radio-detection.

  • Quantification: Count the radioactivity of the specific spot/peak and normalize to total nucleotide count.

References

  • Comparison of 32P-Postlabeling and High-Resolution GC/MS in Quantifying N7-(2-Hydroxyethyl)guanine Adducts. Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • The 32P-postlabeling assay for DNA adducts: Protocol and Methodological Review. Source: Nature Protocols (2007) URL:[2][Link]

  • Separation of 7-methyl- and 7-(2-hydroxyethyl)-guanine adducts in human DNA samples using a combination of TLC and HPLC. Source: Carcinogenesis (Oxford Academic) URL:[Link]

  • Development of a 32P-postlabeling assay for 7-methylguanines in human DNA (Ring-Opening Methodology). Source: Environmental Health Perspectives URL:[3][Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 7-(1-Methyl-2-hydroxyethyl)guanine Quantification

Introduction: The Significance of 7-(1-Methyl-2-hydroxyethyl)guanine (N7-MHG) as a Biomarker In the fields of toxicology and clinical safety assessment, the ability to accurately measure DNA damage is paramount. One of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-(1-Methyl-2-hydroxyethyl)guanine (N7-MHG) as a Biomarker

In the fields of toxicology and clinical safety assessment, the ability to accurately measure DNA damage is paramount. One of the most significant biomarkers for exposure to propylene oxide (PO), a widely used industrial chemical and a potential human carcinogen, is the formation of DNA adducts.[1][2] Propylene oxide is an alkylating agent that reacts with nucleophilic sites on the DNA molecule. The primary adduct formed is 7-(1-Methyl-2-hydroxyethyl)guanine, also known as N7-(2-hydroxypropyl)guanine (N7-HPG).[1][3][4]

This N7-guanine adduct serves as a crucial biomarker for several reasons:

  • Biomarker of Exposure: Its presence and quantity in DNA isolated from tissues or blood provide a direct measure of exposure to the parent compound.[5]

  • Molecular Dosimetry: Quantifying N7-MHG allows for molecular dosimetry, establishing a relationship between external exposure levels and the actual dose received by target tissues.[3]

  • Mechanistic Insights: Studying the formation and repair of this adduct helps elucidate the mechanisms of genotoxicity and carcinogenicity.

However, the inherent chemical nature of N7-alkylguanine adducts presents analytical challenges. The glycosidic bond is destabilized, leading to spontaneous depurination (loss of the adducted base from the DNA backbone), creating an apurinic site.[4] This instability requires carefully controlled analytical methods to ensure accurate quantification.

Given that toxicological studies and clinical trials are often conducted across multiple sites, ensuring that the quantification of N7-MHG is consistent and comparable between different laboratories is not just a matter of good practice—it is a scientific and regulatory necessity. This guide provides an in-depth comparison of analytical methodologies and outlines a framework for conducting a robust inter-laboratory comparison to establish harmonized, reliable quantification of this critical biomarker.

A Comparative Analysis of Quantification Methodologies

The journey to accurately quantify DNA adducts has seen the evolution of various analytical techniques, each with its own set of advantages and limitations.[5]

  • ³²P-Postlabeling: Historically, this method was favored for its exceptional sensitivity, capable of detecting as few as one adduct per 10⁸ normal nucleotides.[5] However, it suffers from a lack of structural specificity and can be prone to poor reproducibility, making it less ideal for definitive quantification in inter-laboratory studies.[5][6]

  • Immunoassays (e.g., ELISA): These methods can offer high throughput, but their reliability is contingent on the specificity of the antibody used. Cross-reactivity with structurally similar molecules can lead to false-positive results, a significant concern when precision is critical.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent specificity and has been successfully used for adduct analysis. A notable drawback is the requirement for chemical derivatization to make the adducts volatile, which adds complexity and potential for variability in the workflow.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Today, LC-MS/MS is widely regarded as the gold standard for the quantification of small-molecule biomarkers like N7-MHG.[5] Its power lies in the combination of high-performance liquid chromatography (HPLC) for physical separation with the high specificity and sensitivity of tandem mass spectrometry. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but mass-shifted, allows for highly accurate correction of matrix effects and variations in sample processing, making it exceptionally robust and reliable.[7][8]

For the purposes of an inter-laboratory comparison, LC-MS/MS is the recommended methodology due to its superior specificity, accuracy, and reproducibility.

The Framework for a Successful Inter-Laboratory Comparison

The primary objective of an inter-laboratory comparison is to establish the accuracy, precision, and comparability of a specific analytical measurement across multiple laboratories.[9][10] For a biomarker like N7-MHG, this process is essential for validating the analytical method and ensuring that data generated from different sites can be reliably pooled and compared. The validation should be "fit-for-purpose," meaning the level of rigor is determined by the intended use of the data (e.g., for exploratory research versus a primary endpoint in a clinical trial).[11][12][13]

Below is a diagram outlining the workflow for a typical inter-laboratory comparison study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Study Objectives & Acceptance Criteria B Appoint Central Study Coordinator A->B C Prepare & Characterize Test Materials (Standards, Blanks, Spiked Samples) B->C D Develop Standardized Protocol & Reporting Template C->D E Distribute Coded Samples & Protocols to Labs D->E F Participating Labs Perform Analysis E->F G Labs Submit Data in Standardized Format F->G H Coordinator Decodes & Collates Data G->H I Statistical Analysis (Mean, CV%, Accuracy, Z-Scores) H->I J Generate Final Report (Performance Evaluation, Recommendations) I->J

Caption: Workflow for an N7-MHG Inter-Laboratory Comparison Study.

Key Performance Metrics

The statistical analysis should focus on these core parameters:

  • Accuracy: How close the measured value is to the true (nominal) concentration.

  • Precision: The degree of agreement among a series of measurements, expressed as the coefficient of variation (%CV). This includes:

    • Repeatability (Intra-assay precision): Variation within a single lab on a single day.

    • Reproducibility (Inter-assay precision): Variation between different labs.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Standardized Protocol for N7-MHG Quantification by LC-MS/MS

The following protocol provides a detailed, self-validating workflow for the quantification of N7-MHG from DNA samples. The inclusion of a stable isotope-labeled internal standard (SIL-IS) at the very beginning of the process is critical for ensuring trustworthiness, as it corrects for variability at every subsequent step.

G A 1. DNA Sample Preparation (e.g., 50 µg DNA) B 2. Internal Standard Spiking (Add known amount of ¹³C,¹⁵N-N7-MHG) A->B C 3. Neutral Thermal Hydrolysis (e.g., 100°C for 30 min) Releases adduct from DNA backbone B->C D 4. Solid-Phase Extraction (SPE) (Mixed-mode cation exchange) Removes unmodified bases & salts C->D E 5. Elution & Evaporation Elute N7-MHG, evaporate to dryness, and reconstitute in mobile phase D->E F 6. LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) Quantify analyte/IS peak area ratio E->F

Caption: Experimental Workflow for N7-MHG Sample Analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • N7-MHG analytical standard and stable isotope-labeled internal standard (e.g., N7-(1-Methyl-d3-2-hydroxyethyl-d2)guanine-¹³C₅,¹⁵N₂).

  • DNA samples (isolated from tissues, cells, or blood).

  • Ultrapure water, acetonitrile, and formic acid (LC-MS grade).

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

2. Sample Preparation:

  • Aliquot DNA sample (e.g., 20-100 µg) into a microcentrifuge tube.

  • Crucial Step for Trustworthiness: Add a precise amount of the stable isotope-labeled internal standard (SIL-IS) to every sample, calibrator, and quality control (QC) sample. This ensures that any analyte loss during subsequent steps is mirrored by the SIL-IS.

  • Bring the final volume to 200 µL with ultrapure water.

3. DNA Hydrolysis:

  • Securely cap the tubes.

  • Heat the samples at 100°C for 30 minutes using a heat block or water bath. This process efficiently cleaves the glycosidic bond of the unstable N7-adduct without significantly degrading the released base.[7]

  • Cool samples on ice and centrifuge briefly to collect condensate.

4. Solid-Phase Extraction (SPE) Clean-up:

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the hydrolyzed sample onto the cartridge.

  • Wash the cartridge with a weak acidic solution to remove interfering, uncharged, or anionic species (e.g., salts, unmodified bases).

  • Elute the N7-MHG and SIL-IS using a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

5. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting with high aqueous phase to retain the polar N7-MHG, followed by an increasing organic phase to elute it.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor a specific precursor ion → product ion transition for both N7-MHG and its SIL-IS. For example:

    • N7-MHG: m/z 210 → m/z 152

    • SIL-IS: (e.g., m/z 220 → m/z 160, masses are illustrative)

6. Data Quantification:

  • Generate a calibration curve by plotting the peak area ratio (N7-MHG / SIL-IS) against the known concentrations of the calibrator samples.

  • Use a linear regression model (typically with 1/x² weighting) to fit the curve.

  • Calculate the concentration of N7-MHG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The table below summarizes hypothetical results from a five-laboratory comparison study for N7-MHG quantification. The study included three spiked QC samples at low, medium, and high concentrations.

LaboratoryNominal Conc. (pg/mL)Measured Mean (pg/mL)Std. Dev.%CV (Intra-assay)Accuracy (%)
Lab 1 50.0 (Low QC)48.53.98.0%97.0%
500.0 (Mid QC)510.225.55.0%102.0%
4000.0 (High QC)3925.6157.04.0%98.1%
Lab 2 50.0 (Low QC)53.15.19.6%106.2%
500.0 (Mid QC)495.534.77.0%99.1%
4000.0 (High QC)4150.3249.06.0%103.8%
Lab 3 50.0 (Low QC)45.94.610.0%91.8%
500.0 (Mid QC)478.923.95.0%95.8%
4000.0 (High QC)3888.1175.04.5%97.2%
Lab 4 50.0 (Low QC)61.27.312.0%122.4%
500.0 (Mid QC)540.137.87.0%108.0%
4000.0 (High QC)4201.7294.17.0%105.0%
Lab 5 50.0 (Low QC)51.53.67.0%103.0%
500.0 (Mid QC)505.320.24.0%101.1%
4000.0 (High QC)4011.9160.54.0%100.3%
Overall 50.0 (Low QC) 52.0 5.9 11.3% 104.1%
500.0 (Mid QC) 506.0 22.5 4.4% 101.2%
4000.0 (High QC) 4035.5 140.5 3.5% 100.9%

Interpretation of Hypothetical Data: In this example, most laboratories demonstrate good performance, with accuracy generally within ±15% of the nominal value and precision (%CV) below 15%. However, Lab 4 shows a consistent positive bias, particularly at the low concentration level (122.4% accuracy). This would trigger a follow-up investigation by the study coordinator to identify the root cause, which could range from issues with their calibration standards to instrument settings or integration parameters. The overall inter-laboratory precision (%CV) is excellent for the mid and high QCs but higher at the low QC, which is typical for bioanalytical assays near the limit of quantification.

Conclusion: Towards Harmonized and Reliable Biomarker Data

The accurate quantification of 7-(1-Methyl-2-hydroxyethyl)guanine is non-negotiable for the robust assessment of propylene oxide exposure and its associated risks. While LC-MS/MS stands out as the premier analytical technique, its application is not immune to inter-laboratory variability. A well-designed inter-laboratory comparison study, built on the principles of a shared, validated protocol and the use of common reference materials, is the ultimate tool for ensuring data harmonization. By embracing such rigorous validation practices, the scientific community can generate high-quality, comparable biomarker data that is defensible, reliable, and fit for purpose in both research and regulatory decision-making.

References

  • Eide, I., Hagemann, R., et al. (1995). Comparison of ³²P-Postlabeling and High-Resolution GC/MS in Quantifying N7-(2-Hydroxyethyl)guanine Adducts. ACS Publications. Available at: [Link]

  • Fajriah, S., Rasiono, F., et al. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • National Research Council. (2009). Propylene Oxide Acute Exposure Guideline Levels. National Center for Biotechnology Information. Available at: [Link]

  • Beitler, J., & Hagiwara, N. (2020). Evaluating Inter-laboratory Comparison Data. IMEKO. Available at: [Link]

  • Leclercq, L., Laurent, C., & De Pauw, E. (1997). High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine, the major ethylene oxide-DNA adduct. PubMed. Available at: [Link]

  • Balbo, S., Zhang, S., et al. (2012). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Koc, H., & Swenberg, J. A. (2009). The Formation and Biological Significance of N7-Guanine Adducts. PMC, National Institutes of Health. Available at: [Link]

  • Nath, R., & Randerath, K. (1996). Separation of 7-methyl- and 7-(2-hydroxyethyl)-guanine adducts in human DNA samples using a combination of TLC and HPLC. PubMed. Available at: [Link]

  • Fajriah, S., Rasiono, F., et al. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • van Delft, J. H., van Weert, E. J., et al. (1991). Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. PubMed. Available at: [Link]

  • Boiteux, S., & Laval, J. (1983). Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanine. PubMed. Available at: [Link]

  • Lee, J. W., Devanarayan, V., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. Available at: [Link]

  • Gollapudi, B. B., Johnson, G. E., et al. (2019). Understanding the importance of low‐molecular weight (ethylene oxide‐ and propylene oxide‐induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions. ResearchGate. Available at: [Link]

  • Stevenson, L. F., et al. (2020). A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Platform. Taylor & Francis Online. Available at: [Link]

  • KCAS Bio. (2024). To Validate or Qualify Your Biomarker Assay? That is the Question!. KCAS Bio. Available at: [Link]

  • International Agency for Research on Cancer. (1994). Propene oxide. IARC Publications. Available at: [Link]

  • Rios-Blanco, M. N., Faller, T., et al. (2003). Dosimetry by means of DNA and hemoglobin adducts in propylene oxide-exposed rats. PubMed. Available at: [Link]

  • Hughes, N. C., & Brierley, C. (2017). Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (2006). Propylene oxide (PO). Regulations.gov. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. ATSDR. Available at: [Link]

  • Sonrai Analytics. (2022). A Guide to Biomarker Validation. Sonrai Analytics. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Structural Confirmation of 7-(1-Methyl-2-hydroxyethyl)guanine

This guide outlines the structural confirmation of 7-(1-Methyl-2-hydroxyethyl)guanine (often referred to as the N7-iso-hydroxypropyl adduct) using Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule is the minor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation of 7-(1-Methyl-2-hydroxyethyl)guanine (often referred to as the N7-iso-hydroxypropyl adduct) using Nuclear Magnetic Resonance (NMR) spectroscopy.

This molecule is the minor regioisomer formed during the alkylation of guanine by propylene oxide (PO). It must be rigorously distinguished from the major regioisomer , 7-(2-hydroxypropyl)guanine (7-HPG).

Executive Summary

In the analysis of DNA adducts or drug impurities derived from propylene oxide, two regioisomers are formed at the N7-position of guanine. While Mass Spectrometry (MS) provides high sensitivity, it often fails to definitively distinguish between these regioisomers due to identical molecular weights (m/z 210) and similar fragmentation patterns.

NMR Spectroscopy is the gold standard for structural arbitration. This guide details the specific spectral fingerprints required to confirm the structure of the minor isomer (7-(1-Methyl-2-hydroxyethyl)guanine) and reject the major alternative (7-(2-hydroxypropyl)guanine).

Feature Target: Minor Isomer Alternative: Major Isomer
Structure N7-CH(CH₃)-CH₂OHN7-CH₂-CH(OH)CH₃
Origin Attack at PO methine (CH)Attack at PO methylene (CH₂)
Key NMR Signal Methine (CH) attached to N7Methylene (CH₂) attached to N7

Strategic Analysis: The NMR Decision Matrix

To confirm the target structure, you must validate the connectivity of the alkyl side chain. The critical distinction lies in identifying which carbon atom is directly bonded to the N7-nitrogen.

Comparative Chemical Shift Data (¹H NMR)

Solvent: D₂O or DMSO-d₆ | Field: ≥ 500 MHz recommended

Proton PositionTarget (Minor Isomer) 7-(1-Methyl-2-hydroxyethyl)GAlternative (Major Isomer) 7-(2-hydroxypropyl)GDifferentiation Logic
H8 (Aromatic) ~9.0 - 9.2 ppm (s) ~8.9 - 9.1 ppm (s)Inconclusive: Both show significant deshielding due to the cationic N7.
N7-H α (Alpha) ~4.8 - 5.1 ppm (m, 1H) Methine~4.2 - 4.5 ppm (m, 2H) MethyleneCRITICAL: The target has a single proton at the alpha position (deshielded), while the alternative has two diastereotopic protons.
Side Chain β ~3.6 - 3.8 ppm (m, 2H) -CH₂OH~4.0 ppm (m, 1H) -CH(OH)-Supportive: Integration and multiplicity confirm the chain terminus.
Methyl Group ~1.4 - 1.5 ppm (d) ~1.1 - 1.2 ppm (d)Supportive: The methyl in the target is closer to the aromatic ring (β-position), leading to a slight downfield shift.
Connectivity Logic (COSY & HMBC)
  • COSY (Correlation Spectroscopy):

    • Target: The Methyl doublet correlates directly to the most downfield aliphatic signal (the N7-CH methine).

    • Alternative: The Methyl doublet correlates to the intermediate signal (the CH-OH methine), not the N7-CH₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target: The N7-CH proton shows a strong correlation to the C5 and C8 carbons of the purine ring.

    • Alternative: The N7-CH₂ protons show correlations to C5 and C8 .

Experimental Protocol

A. Sample Preparation
  • Synthesis (Standard): React Guanosine or Deoxyguanosine with Propylene Oxide in glacial acetic acid or aqueous buffer.

  • Isolation: The N7-alkylation weakens the glycosidic bond, leading to spontaneous depurination. Isolate the free base adduct using Semi-preparative HPLC (C18 column, 0-20% Methanol in 50mM Ammonium Formate).

  • Lyophilization: Repeatedly lyophilize from D₂O to remove exchangeable protons and residual solvents.

B. NMR Acquisition Parameters
  • Solvent: D₂O (Deuterium Oxide) is preferred to eliminate OH/NH signals that complicate the aliphatic region. Use DMSO-d₆ if solubility is an issue or to observe exchangeable protons (NH₂, NH1).

  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) or DSS.

  • Pulse Sequence:

    • zg30 (Standard 1H)

    • cosygpppqf (COSY with gradient pulses)

    • hmbcgplpndqf (HMBC optimized for long-range couplings)

C. Step-by-Step Confirmation Workflow
  • Check H8: Confirm the presence of a singlet >8.5 ppm. If <8.0 ppm, suspect N9-alkylation or ring-opening (FAPy).

  • Identify Methyl: Locate the doublet at ~1.1–1.5 ppm.

  • Trace the COSY Path:

    • Step 3a: Find the proton coupled to the Methyl.

    • Step 3b: Check the chemical shift of this proton.

    • Decision:

      • If coupled proton is >4.5 ppm (N7-CH) → Confirm Target (Minor Isomer) .

      • If coupled proton is ~4.0 ppm (CH-OH) → Reject Target (Confirm Major Isomer) .

Visualization of Structural Logic

The following diagram illustrates the decision tree for distinguishing the regioisomers based on NMR connectivity.

NMR_Confirmation_Flow cluster_legend Key Structural Difference Start Purified Analyte (Propylene Oxide Adduct) H1_Spectrum Acquire 1H NMR (D2O or DMSO-d6) Start->H1_Spectrum Methyl_Signal Identify Methyl Doublet (~1.1 - 1.5 ppm) H1_Spectrum->Methyl_Signal COSY_Analysis Run COSY: Trace Methyl Coupling Methyl_Signal->COSY_Analysis Decision_Node Which Proton couples to the Methyl? COSY_Analysis->Decision_Node Result_Major Couples to Proton at ~4.0 ppm (CH-OH) REJECT TARGET (Major Isomer: 7-HPG) Decision_Node->Result_Major Alpha-hydroxy methine Result_Minor Couples to Proton at >4.5 ppm (N7-CH) CONFIRM TARGET (Minor Isomer: 7-iso-HPG) Decision_Node->Result_Minor N7-bound methine Struct_Major Major: N7-CH2-CH(OH)-CH3 Methyl couples to CH-OH (Gamma to N7) Struct_Minor Target: N7-CH(CH3)-CH2-OH Methyl couples to N7-CH (Beta to N7)

Caption: Decision tree for distinguishing 7-(1-Methyl-2-hydroxyethyl)guanine from its regioisomer using ¹H-¹H COSY coupling patterns.

References

  • National Institutes of Health (NIH). Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues of F344 rats after inhalation exposure to propylene oxide. Carcinogenesis (2003). Available at: [Link]

  • ResearchGate. Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. (2025).[1][2][3] Available at: [Link]

  • Pharmaffiliates. 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) Certificate of Analysis. Available at: [Link]

Sources

Validation

comparing the mutagenicity of different propylene oxide-DNA adducts

This guide provides a technical comparison of propylene oxide (PO) DNA adducts, distinguishing between their chemical abundance and their biological consequence (mutagenicity). It is designed for researchers requiring ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of propylene oxide (PO) DNA adducts, distinguishing between their chemical abundance and their biological consequence (mutagenicity). It is designed for researchers requiring actionable experimental insights.

Executive Summary: The Abundance-Risk Paradox

In the risk assessment of propylene oxide (PO), a direct-acting


 alkylating agent, a critical distinction must be made between lesion abundance  and mutagenic potency .

Experimental data consistently demonstrates an inverse relationship:

  • N7-(2-hydroxypropyl)guanine (N7-HP-dG): The most abundant adduct (>90% of total alkylation) is chemically unstable and largely non-mutagenic.

  • 
    -(2-hydroxypropyl)deoxyadenosine (
    
    
    
    -HP-dA):
    A minor adduct (<1%) that exhibits significant mutagenic potential due to its stability and ability to disrupt Watson-Crick hydrogen bonding.

This guide compares these adducts to assist in prioritizing biomarkers for genotoxicity screening.

Technical Comparison of Key Adducts

The following table synthesizes physicochemical properties and biological outcomes for the primary PO-DNA adducts.

Adduct FeatureN7-(2-hydroxypropyl)guanine (N7-HP-dG)

-(2-hydroxypropyl)deoxyadenosine (

-HP-dA)
N3-(2-hydroxypropyl)deoxyadenosine (N3-HP-dA)
Relative Abundance High (>90%)Low (<1%)Trace
Chemical Stability Unstable (Prone to spontaneous depurination, forming abasic sites)Stable (Persists in genomic DNA)Unstable (Depurinates rapidly)
H-Bonding Impact Minimal (N7 is not involved in Watson-Crick pairing)High (N6 is a donor in A:T pairing; alkylation disrupts this)High (N3 is an acceptor in minor groove)
Polymerase Interaction Generally Error-Free BypassMutagenic Bypass (Promotes A

T transversions)
Replication Block (Cytotoxic / Lethal)
Stereochemistry Forms

- and

-isomers;

-isomer predominates slightly.
Stereochemistry strongly influences bypass efficiency.Stereochemistry influences half-life.

Mechanistic Insights: Why -HP-dA Drives Mutagenicity

While N7-HP-dG is often used as a biomarker of exposure, it is a poor biomarker of effect. The mutagenicity of PO is driven principally by the minor lesions at the N6 position of adenine.

The Mechanism of -HP-dA Mutagenesis
  • Steric Hindrance: The hydroxypropyl group at the

    
     position rotates into the syn conformation to minimize steric clash.
    
  • Hydrogen Bond Disruption: This rotation disrupts the standard donor-acceptor pattern required for A:T base pairing.

  • Miscoding: High-fidelity polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) stall. Translesion Synthesis (TLS) polymerases (e.g., Pol
    
    
    or
    
    
    ) are recruited.
  • The Mutation: These error-prone polymerases often insert an Adenine opposite the lesion (A:A mismatch) rather than a Thymine, leading to an A

    
     T transversion  in the next replication cycle.
    
Pathway Visualization

The following diagram illustrates the divergent fates of the N7-G vs. N6-A adducts during replication.

AdductFate PO Propylene Oxide (PO) DNA Genomic DNA PO->DNA Alkylation (Sn2) N7 Major Adduct: N7-HP-dG (>90%) DNA->N7 Major Pathway N6 Minor Adduct: N6-HP-dA (<1%) DNA->N6 Minor Pathway Rep Replication Fork Arrives N7->Rep N6->Rep Bypass Error-Free Bypass (Pol delta/epsilon) Rep->Bypass N7 does not block H-bonding Stall Replication Stall (Steric Clash) Rep->Stall N6 disrupts H-bonding Result1 No Mutation (Wild Type Sequence) Bypass->Result1 TLS TLS Recruitment (Pol eta/zeta) Stall->TLS Result2 A -> T Transversion (Mutagenesis) TLS->Result2 Misincorporation

Figure 1: Divergent replication pathways for N7-guanine vs. N6-adenine PO adducts. Note the high-fidelity bypass of N7-HP-dG versus the error-prone bypass of N6-HP-dA.

Experimental Protocols: Validating Mutagenicity

To rigorously compare mutagenicity, one cannot rely on random treatment of plasmid DNA with PO, as the overwhelming abundance of N7 adducts will mask the effects of N6 adducts.

The Gold Standard: Construction of Site-Specific Viral Vectors. Note: Standard PCR mutagenesis (e.g., QuikChange) cannot be used here, as PCR amplifies the sequence but erases the chemical adduct.

Protocol: Oligonucleotide-Mediated Ligation of Adducts

This protocol describes building a single-stranded M13 or double-stranded plasmid vector containing a single, defined PO-adduct at a specific site.

Phase 1: Scaffold Preparation
  • Vector Selection: Use a gapped-duplex vector system (e.g., M13mp7L2).

  • Linearization: Digest the vector with restriction enzymes (e.g., EcoRI) to create a defined gap in the sequence.

  • Purification: Gel-purify the linearized scaffold to remove the excised wild-type insert.

Phase 2: Adduct Incorporation
  • Oligonucleotide Synthesis: Chemically synthesize a short oligonucleotide (12–15-mer) containing the specific lesion (e.g.,

    
    -HP-dA) at a central position. This requires phosphoramidite chemistry.
    
  • 5'-Phosphorylation: Treat 100 pmol of the modified oligo with T4 Polynucleotide Kinase (PNK) and ATP to phosphorylate the 5' end (essential for ligation).

  • Hybridization: Mix the linearized scaffold (from Phase 1) with a 10-fold molar excess of the modified oligonucleotide.

    • Annealing: Heat to 90°C for 2 mins, then cool slowly to room temperature over 1 hour.

  • Ligation: Add T4 DNA Ligase and incubate at 16°C overnight. This seals the modified oligo into the vector backbone.

    • QC Check: Verify ligation efficiency via agarose gel electrophoresis (supercoiled vs. nicked bands).

Phase 3: In Vivo Transfection & Scoring
  • Transfection: Electroporate the site-specific vector into repair-deficient E. coli (e.g., uvrA- strains) to prevent excision repair before replication.

  • Replication: Allow the bacteria to replicate the DNA. The polymerase will encounter the single adduct.

  • REAP Assay / Sequencing:

    • Isolate progeny phage/plasmids.[1]

    • Amplify the region of interest using PCR.[1][2][3]

    • Perform Restriction Endonuclease and Post-labeling (REAP) assay or Next-Generation Sequencing (NGS) to quantify the ratio of Wild Type vs. Mutant progeny.

Experimental Workflow Diagram

Workflow Oligo Chemically Synthesized Oligo w/ Adduct Ligation Ligation (T4 Ligase) Oligo->Ligation Vector Gapped Duplex Vector Scaffold Vector->Ligation Transfection Transfection into E. coli (uvrA-) Ligation->Transfection Site-Specific Construct Rep In Vivo Replication Transfection->Rep Analysis Sequencing / REAP (Mutation Frequency) Rep->Analysis Progeny Analysis

Figure 2: Workflow for site-specific mutagenesis. This method isolates the effect of a single adduct, eliminating background noise from abundant N7-G lesions.

References

  • Philippin, G., et al. (2014). "Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo." DNA Repair, 22, 133-136.[4]

  • Pottenger, L. H., et al. (2019). "Understanding the importance of low-molecular weight (ethylene oxide- and propylene oxide-induced) DNA adducts and mutations in risk assessment." Environmental and Molecular Mutagenesis, 60(2), 100-121.[5][6]

  • Delaney, J. C., & Essigmann, J. M. (2008). "Biological properties of single chemical-DNA adducts: a twenty-year perspective." Chemical Research in Toxicology, 21(1), 232-252.

  • Tretyakova, N., et al. (2013). "DNA adducts of carcinogenic halocarbons." Chemical Research in Toxicology, 26(12), 1716-1732. (Provides context on stereochemistry and adduct stability).

  • Guengerich, F. P. (2006). "Interactions of carcinogen-bound DNA with DNA polymerases." Chemical Reviews, 106(2), 420-452.

Sources

Comparative

Assessing the Linearity of 7-(1-Methyl-2-hydroxyethyl)guanine Formation with Dose

Executive Summary 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG), frequently referred to in toxicology literature as N7-(2-hydroxypropyl)guanine (7-HPG), is the primary DNA adduct formed upon exposure to Propylene Oxide (PO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG), frequently referred to in toxicology literature as N7-(2-hydroxypropyl)guanine (7-HPG), is the primary DNA adduct formed upon exposure to Propylene Oxide (PO). Because PO is a direct-acting alkylating agent and a high-volume industrial chemical, accurate molecular dosimetry is critical for human risk assessment.[1]

The central challenge in assessing 7-MHEG is distinguishing between linear dose-response relationships (indicative of direct genotoxicity) and sublinear/threshold effects (indicative of saturation of detoxification pathways or DNA repair).

This guide compares the analytical "products"—specifically Isotope-Dilution LC-MS/MS versus 32P-Postlabeling —to determine which methodology accurately captures the linearity of formation without artifactual interference. We establish that while 32P-postlabeling offers extreme sensitivity, LC-MS/MS is the requisite standard for linearity assessment due to its ability to quantify endogenous background levels and provide structural validation.

Part 1: Biological Context & Molecular Dosimetry[2]

The Mechanism of Formation

Propylene oxide is an electrophile that reacts primarily with nucleophilic centers in DNA. The N7 position of guanine is the most nucleophilic site, accounting for >90% of all PO-induced DNA lesions.

The reaction follows an SN2 mechanism where the epoxide ring opens, attaching a hydroxypropyl group to the guanine.

  • Chemical Instability: Unlike N2 or C8 adducts, N7-guanine adducts carry a positive charge on the imidazole ring. This destabilizes the N-glycosidic bond, leading to spontaneous depurination (loss of the base) or ring-opening (formation of FAPY derivatives).

  • Implication for Linearity: Analytical methods must account for this instability. We utilize neutral thermal hydrolysis to intentionally release the adduct for measurement, turning a biological instability into an analytical advantage.

The Linearity Paradox

In risk assessment, a major controversy exists regarding PO:

  • Tumor Incidence: Highly sublinear (tumors only appear at high, cytotoxic doses).

  • Adduct Formation (7-MHEG): Often linear at low doses.

This dissociation implies that while the formation of the adduct is proportional to dose, the biological consequence (cancer) requires a secondary event (e.g., cell proliferation due to cytotoxicity) to propagate the mutation. Therefore, the analytical method must be precise enough to detect the "break point" where linearity might fail due to glutathione depletion (detoxification saturation).

Part 2: Comparative Methodology

We evaluate the three primary approaches for quantifying 7-MHEG.

Table 1: Performance Comparison of Analytical Approaches
FeatureMethod A: Isotope Dilution LC-MS/MS (Recommended)Method B: 32P-Postlabeling Method C: GC-HRMS
Specificity High (Mass-to-charge ratio + fragmentation pattern)Low (Retention time only; prone to co-elution)High (Mass spectral confirmation)
Linearity Range Excellent (4–5 orders of magnitude)Good, but saturation of enzymatic labeling can occurGood
Endogenous Detection Yes (Distinguishes background via stable isotopes)No (Cannot distinguish endogenous vs. exogenous)Yes
Sample Prep Neutral Thermal Hydrolysis + SPEEnzymatic Digestion + Kinase labelingHydrolysis + Derivatization (Complex)
Artifact Risk Low (Internal standards correct for loss)High (Incomplete hydrolysis or labeling efficiency)Medium (Derivatization artifacts)
Throughput High (Automated LC injection)Low (Labor-intensive manual handling)Low
Why LC-MS/MS is the Superior "Product"

For linearity assessment, Isotope Dilution LC-MS/MS is the only self-validating system.

  • Reason 1: 7-MHEG has a background level in unexposed tissues (likely from lipid peroxidation or endogenous propylene). 32P-postlabeling cannot distinguish between an adduct formed by the dose and one formed endogenously. LC-MS/MS using 13C-labeled internal standards can separate these pools if the exposure uses labeled PO, or simply quantify the total burden with absolute certainty.

  • Reason 2: The depurination of 7-MHEG allows for a "supernatant" analysis. We do not need to digest the DNA backbone; we simply heat the DNA, spin it down, and analyze the supernatant.[2]

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantify 7-MHEG in tissue DNA to plot dose-response linearity.

Reagents & Standards
  • Internal Standard (IS): [15N5]-7-(1-Methyl-2-hydroxyethyl)guanine or [13C]-variant.

  • Hydrolysis Buffer: 10 mM Sodium Succinate (pH 7.0).

  • SPE Cartridges: C18 or Phenyl-Boronic Acid (specific for cis-diols, though 7-MHEG is a mono-diol, C18 is preferred for retention).

Step-by-Step Workflow
  • DNA Isolation:

    • Isolate DNA from tissues (Liver, Nasal Epithelium) using a high-salt method or phenol-chloroform.

    • Critical: Avoid chaotropic salts (NaI) that might promote artificial depurination during extraction.

    • Dissolve DNA in water; measure concentration (A260).

  • Neutral Thermal Hydrolysis (The Release Step):

    • Aliquot 50–100 µg of DNA.

    • Add Internal Standard (e.g., 100 fmol of [15N5]-7-MHEG). Note: Adding IS before hydrolysis corrects for any thermal degradation or adsorption losses.

    • Adjust volume to 200 µL with 10 mM Sodium Succinate (pH 7.0).

    • Incubate at 95°C for 30 minutes .

    • Cool on ice immediately.

    • Add 2 volumes of cold ethanol to precipitate the DNA backbone.

    • Centrifuge (15,000 x g, 20 min). Collect the supernatant (contains the 7-MHEG).

  • Solid Phase Extraction (Enrichment):

    • Evaporate supernatant to dryness; reconstitute in 0.1% Formic Acid.

    • Load onto a pre-conditioned C18 SPE column.

    • Wash: 100% Water (removes salts/unmodified bases).

    • Elute: 20% Methanol / 0.1% Formic Acid.

    • Lyophilize and reconstitute in mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0% B for 2 min (desalting), linear ramp to 20% B over 10 min.

    • MS Mode: Positive Electrospray Ionization (+ESI).

    • Transitions (SRM):

      • Analyte (7-MHEG): m/z 210

        
         152 (Loss of hydroxypropyl group + H2O).
        
      • Internal Standard: m/z 215

        
         157.
        

Part 4: Visualization of Pathways & Workflow

Diagram 1: Molecular Mechanism of 7-MHEG Formation

This diagram illustrates the alkylation of Guanine by Propylene Oxide and the subsequent depurination utilized in the analysis.

G PO Propylene Oxide (Electrophile) Adduct 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG / 7-HPG) PO->Adduct Alkylation (SN2) Guanine Guanine (N7) (in DNA) Guanine->Adduct Depurination Depurination (Loss of Base) Adduct->Depurination Thermal/Spontaneous Instability ApSite Abasic Site (DNA Backbone) Depurination->ApSite FreeAdduct Free 7-MHEG (Analyte) Depurination->FreeAdduct

Caption: The formation of 7-MHEG via N7-alkylation and its release via neutral thermal hydrolysis.

Diagram 2: Analytical Workflow for Linearity Assessment

This flow chart details the self-validating LC-MS/MS protocol.

Workflow cluster_0 Sample Preparation cluster_1 Analysis Tissue Target Tissue (Nasal/Liver) DNA Isolated DNA Tissue->DNA Hydrolysis Neutral Thermal Hydrolysis (95°C, 30 min) DNA->Hydrolysis IS Add Internal Standard (15N-7-MHEG) IS->Hydrolysis  Correction for loss Precip Ethanol Precipitation (Remove Backbone) Hydrolysis->Precip Supernatant Supernatant (Contains Adduct + IS) Precip->Supernatant SPE SPE Enrichment (C18) Supernatant->SPE LCMS LC-MS/MS (SRM Mode) SPE->LCMS

Caption: Validated LC-MS/MS workflow utilizing internal standardization prior to hydrolysis.

Part 5: Data Analysis & Linearity Assessment

When plotting the data (Dose on X-axis vs. Adducts/10^8 nucleotides on Y-axis), the interpretation requires biological nuance.

  • The Linear Slope: In nasal respiratory epithelium (the contact site), 7-MHEG formation is typically linear across a wide range (e.g., 5–500 ppm inhalation). This indicates that metabolic activation (P450 enzymes) is not saturated and DNA repair is not induced to a degree that alters the ratio.

    • Calculation:

      
      
      
  • The Sublinear Deviation: In the liver (systemic distribution), you may observe a sublinear curve (plateauing) at high doses.

    • Cause: Depletion of Glutathione (GSH). PO is detoxified by GSH conjugation. When GSH is depleted at high doses, the effective concentration of PO available to bind DNA might paradoxically shift, or saturation of P450 activation might occur.

    • Note: If using 32P-postlabeling, a plateau might falsely appear due to the saturation of the T4 polynucleotide kinase enzyme during the labeling step. This is why LC-MS/MS is required to confirm that sublinearity is biological, not analytical.

  • Endogenous Intercept: The regression line will likely not pass through zero.

    • Where

      
       represents the endogenous background of 7-MHEG.
      
    • Validation: If

      
       is significant, the sensitivity of the method must be sufficient to quantify 
      
      
      
      with a Signal-to-Noise ratio > 10.

References

  • Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues of F344 rats after inhalation exposure to propylene oxide. Source: Carcinogenesis (Oxford Academic) URL:[Link]

  • Dosimetry by means of DNA and hemoglobin adducts in propylene oxide-exposed rats. Source: Toxicology and Applied Pharmacology (PubMed) URL:[Link]

  • High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine. (Methodology basis for N7 adducts) Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Comparison of 32P-Postlabeling and High-Resolution GC/MS in Quantifying N7-(2-Hydroxyethyl)guanine Adducts. Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. (Parallel mechanism study) Source: Cancer Research URL:[3][Link][1]

Sources

Validation

A Researcher's Guide to Correlating 7-(1-Methyl-2-hydroxyethyl)guanine Levels with Cytogenetic Damage

This guide provides an in-depth comparison of methodologies for quantifying the DNA adduct 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) and assessing its correlation with downstream cytogenetic damage. Designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for quantifying the DNA adduct 7-(1-Methyl-2-hydroxyethyl)guanine (7-MHEG) and assessing its correlation with downstream cytogenetic damage. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond simple protocols to explain the causal links between molecular-level DNA damage and observable chromosomal instability, empowering you to design more robust and insightful experiments.

Introduction: 7-MHEG as a Critical Biomarker of Exposure

7-(1-Methyl-2-hydroxyethyl)guanine, also known as 7-(2-hydroxypropyl)guanine (7-HPG), is a prominent DNA adduct formed from exposure to propylene oxide (PO), a widely used industrial chemical. PO is metabolized into a reactive epoxide that alkylates the N7 position of guanine, the most nucleophilic site in DNA. While N7-guanine adducts are often considered non-mutagenic as they do not typically block DNA replication or directly cause mispairing, their presence is a reliable indicator of exposure to the parent compound[1][2].

The true genotoxic potential of 7-MHEG lies in its instability. The formation of this adduct weakens the N-glycosidic bond, leading to its spontaneous cleavage from the deoxyribose sugar backbone. This process, known as depurination, creates an apurinic (AP) site—a lesion that is a potent blocker of DNA replication. The cellular attempt to replicate past this lesion can lead to the collapse of the replication fork, generating DNA double-strand breaks (DSBs). Unrepaired or misrepaired DSBs are the direct precursors to significant cytogenetic damage, including chromosomal aberrations and the formation of micronuclei[3][4]. Therefore, quantifying 7-MHEG levels in conjunction with cytogenetic endpoints provides a powerful, multi-level assessment of genotoxic risk.

Section 1: Quantitative Analysis of 7-MHEG Adducts

The accurate quantification of 7-MHEG in biological samples is the foundational step in assessing its link to genetic damage. The choice of analytical method is critical and depends on the required sensitivity, sample matrix, and available instrumentation. The most frequently used methods involve liquid chromatography coupled with a sensitive detector.

Comparison of Analytical Methodologies
Method Principle Advantages Disadvantages Typical Sensitivity References
HPLC with Electrochemical Detection (HPLC-EC) Separates 7-MHEG from unmodified bases via HPLC. The adduct is then oxidized at an electrode, generating a measurable electrical current.High sensitivity for electroactive compounds; relatively lower cost than mass spectrometry.Susceptible to interference from other electroactive species in the sample matrix; requires careful optimization of electrode potential.~0.1 pmol; 1 adduct per 6x10^6 nucleotides.[5][6]
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Provides separation by HPLC followed by highly specific detection based on the mass-to-charge ratio (m/z) of the parent adduct and its characteristic fragments.Gold standard for specificity and sensitivity; robust against matrix effects when using a stable isotope-labeled internal standard.Higher instrument cost and complexity.Low fmol range; ~3 adducts per 10^8 nucleotides.[7][8]
³²P-Postlabeling DNA is digested, and adducted nucleotides are radiolabeled with ³²P-ATP. Labeled adducts are then separated by thin-layer chromatography (TLC) or HPLC.Extremely sensitive; does not require an authentic adduct standard for detection.Use of radioactivity; can be semi-quantitative and labor-intensive; may not be suitable for identifying the specific adduct structure.1 adduct per 10⁹ - 10¹⁰ nucleotides.[9][10]

Expert Insight: For most applications, LC-MS/MS is the method of choice. Its superior specificity, facilitated by the use of stable isotope-labeled internal standards, ensures that you are quantifying 7-MHEG and not a co-eluting artifact. This is crucial for establishing a confident dose-response relationship. Isotope dilution mass spectrometry is a powerful technique for achieving accurate quantification in complex biological matrices[11][12].

Protocol: Quantification of 7-MHEG in DNA by LC-MS/MS

This protocol outlines a self-validating system for the robust quantification of 7-MHEG. The inclusion of a stable isotope-labeled internal standard ([¹⁵N₅]-7-MHEG) at the very beginning of sample processing is critical, as it co-extracts with the analyte and corrects for any variability in DNA isolation, hydrolysis, and instrument response.

1. DNA Isolation and Preparation:

  • Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity, with an A260/A280 ratio of ~1.8.

  • Quantify the DNA concentration accurately using a fluorometric method (e.g., PicoGreen).

  • To a 100 µg aliquot of DNA, add a known amount (e.g., 100 pg) of the [¹⁵N₅]-7-MHEG internal standard. This step is paramount for accurate quantification.

2. DNA Hydrolysis:

  • Perform neutral thermal hydrolysis to release the N7-adducts without degrading the DNA backbone entirely.

  • Heat the DNA sample in a buffered solution (e.g., 10 mM sodium phosphate, pH 7.0) at 100°C for 30-60 minutes[3][7]. This specifically cleaves the labile N-glycosidic bond of N7-substituted purines.

  • Immediately cool the sample on ice to prevent further degradation.

  • Precipitate the remaining DNA by adding ethanol and centrifuging. The supernatant now contains the released 7-MHEG and the internal standard.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with water to remove salts and other hydrophilic impurities.

  • Elute the 7-MHEG and internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 50 µL) of the initial LC mobile phase.

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution, typically starting with a high aqueous mobile phase (e.g., 0.1% formic acid in water) and ramping up to a high organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection (Multiple Reaction Monitoring - MRM): Monitor for the specific mass transitions of 7-MHEG and its internal standard. For example:

    • 7-MHEG: m/z 210 → m/z 152 (Loss of the hydroxypropyl group)

    • [¹⁵N₅]-7-MHEG: m/z 215 → m/z 157

  • Quantification: The amount of 7-MHEG in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of 7-MHEG and the internal standard[13].

Section 2: Methodologies for Assessing Cytogenetic Damage

Cytogenetic analysis provides a biologically relevant measure of the consequences of DNA damage. These assays assess damage at the chromosomal level, which is a key event in carcinogenesis.

Comparison of Cytogenetic Assays
Assay Endpoint Measured Advantages Disadvantages References
Micronucleus (MN) Assay Measures micronuclei, which are small, extranuclear bodies containing whole chromosomes or chromosomal fragments left behind during cell division.High throughput, well-validated, and directly reflects chromosomal damage (both clastogenic and aneugenic events).Requires cell division; scoring can be subjective without automated imaging.[10][14][15]
Chromosomal Aberration (CA) Assay Involves metaphase analysis to visualize and score structural chromosomal changes like breaks, gaps, deletions, and rearrangements.Provides detailed information on the type and complexity of chromosomal damage.Very low throughput, labor-intensive, and requires highly skilled personnel and mitotic cells.[16][17][18]
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks (single and double) in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet tail".Highly sensitive for detecting initial DNA strand breaks; applicable to virtually any cell type without needing cell division.Measures transient damage that may be repaired; its link to stable mutations is less direct than the MN or CA assays.[19][20][21][22]

Expert Insight: The in vitro micronucleus assay is often the preferred method for correlating with DNA adduct data. Its endpoint—a stable, heritable genetic alteration—is a direct consequence of the type of double-strand breaks that can result from adduct-induced replication stress. There is a strong established link between the persistence of DNA adducts and the formation of micronuclei[4][14].

Protocol: In Vitro Mammalian Cell Micronucleus Test

This protocol describes the cytokinesis-block method, which is the standard approach for ensuring that only cells that have undergone one complete division are scored.

1. Cell Culture and Treatment:

  • Culture appropriate mammalian cells (e.g., CHO, CHL, TK6, or human peripheral blood lymphocytes) to a healthy, sub-confluent state.

  • Expose the cells to various concentrations of the test compound (e.g., propylene oxide) for a short duration (e.g., 3-6 hours), both with and without an external metabolic activation system (e.g., S9 fraction from rat liver). Include appropriate negative (vehicle) and positive controls.

2. Cytokinesis Block:

  • After the treatment period, wash the cells and add fresh medium containing Cytochalasin B (final concentration typically 3-6 µg/mL). Cytochalasin B inhibits actin polymerization, thereby preventing cytokinesis (cell division) without blocking nuclear division.

  • Incubate the cells for a duration equivalent to 1.5-2 normal cell cycles. This allows treated cells to complete mitosis and become binucleated.

3. Cell Harvesting and Slide Preparation:

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Treat the cells with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

  • Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step 2-3 times.

  • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

4. Staining and Scoring:

  • Stain the slides with a suitable DNA stain, such as Giemsa or a fluorescent dye like DAPI.

  • Using a light or fluorescence microscope, score the frequency of micronuclei exclusively in binucleated cells. A micronucleus should be round or oval, non-refractile, have a sharp border, and its diameter should be less than one-third of the main nucleus.

  • Score at least 2000 binucleated cells per concentration. A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Section 3: The Mechanistic Link and Experimental Correlation

The central hypothesis is that exposure to an alkylating agent like propylene oxide leads to a dose-dependent increase in 7-MHEG adducts, which in turn drives an increase in cytogenetic damage.

Visualizing the Path from Adduct to Aberration

The following diagram illustrates the sequence of key events leading from the initial chemical exposure to the formation of observable cytogenetic damage.

G cluster_exposure Chemical Exposure & Adduct Formation cluster_lesion DNA Lesion Progression cluster_damage Cytogenetic Consequences A Propylene Oxide (or other precursor) B Metabolic Activation (e.g., P450 enzymes) A->B C Formation of 7-MHEG DNA Adduct B->C D Spontaneous Depurination C->D Chemical Instability E Apurinic (AP) Site D->E F Replication Fork Stall / Collapse E->F G DNA Double-Strand Break (DSB) F->G H Chromosomal Aberration & Micronucleus Formation G->H

Caption: Pathway from 7-MHEG formation to cytogenetic damage.

Experimental Workflow for Correlation Analysis

A robust study requires parallel analysis of both the molecular biomarker and the cytogenetic endpoint from the same biological system.

workflow cluster_adduct Biomarker Quantification cluster_cyto Cytogenetic Assessment start Cell/Animal Exposure to Test Compound (Dose-Response & Time-Course) dna_extraction DNA Isolation start->dna_extraction cell_harvest Cell Harvesting start->cell_harvest hydrolysis Neutral Thermal Hydrolysis dna_extraction->hydrolysis cleanup SPE Cleanup hydrolysis->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant 7-MHEG Quantification (adducts / 10^8 Guanine) lcms->quant correlation Statistical Correlation Analysis (e.g., Regression Analysis) quant->correlation cyto_block Cytokinesis Block (for MN Assay) cell_harvest->cyto_block slide_prep Slide Preparation & Staining cyto_block->slide_prep scoring Microscopy & Scoring (% Micronucleated Cells) slide_prep->scoring scoring->correlation

Caption: Integrated workflow for correlation studies.

Interpreting the Data: A Hypothetical Example

After conducting the experiment, the quantitative data can be summarized to demonstrate the relationship between the biomarker and the biological effect.

Treatment Group 7-MHEG Level (adducts per 10⁸ guanine) Micronucleated Binucleated Cells (%)
Vehicle Control0.5 ± 0.11.2 ± 0.3
Compound (Low Dose)15.2 ± 2.14.5 ± 0.8
Compound (Mid Dose)45.8 ± 5.512.1 ± 1.5
Compound (High Dose)110.5 ± 12.325.6 ± 2.8

In this example, the clear dose-dependent increase in both 7-MHEG levels and the frequency of micronuclei provides strong evidence for a causal relationship. Statistical analysis, such as linear regression, can then be used to quantify the strength of this correlation.

Conclusion

References

  • Swenberg, J. A., et al. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 76–94. [Link]

  • van Delft, J. H., et al. (1991). Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemico-Biological Interactions, 80(3), 281-289. [Link]

  • Kurepa, J., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 888630. [Link]

  • Leclercq, L., et al. (1997). High-performance liquid chromatography/electrospray mass spectrometry for the analysis of modified bases in DNA: 7-(2-hydroxyethyl)guanine, the major ethylene oxide-DNA adduct. Analytical Chemistry, 69(10), 1952-1955. [Link]

  • Martin, F. L., et al. (2021). The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men. Scientific Reports, 11(1), 2981. [Link]

  • Segerbäck, D., et al. (2009). Dosimetry by means of DNA and hemoglobin adducts in propylene oxide-exposed rats. Chemical Research in Toxicology, 22(9), 1539-1546. [Link]

  • Swenberg, J. A., et al. (2009). The Formation and Biological Significance of N7-Guanine Adducts. ResearchGate. [Link]

  • Ali, S. F., et al. (2012). A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease. Journal of Neuroscience Methods, 209(1), 179-186. [Link]

  • Minko, I. G., et al. (2008). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. Nucleic Acids Research, 36(19), 6247–6256. [Link]

  • Collins, A. R., et al. (2014). Measuring DNA modifications with the comet assay: a compendium of protocols. Frontiers in Genetics, 5, 230. [Link]

  • Turesky, R. J., et al. (2011). Detection of 7-(2′-Carboxyethyl)guanine but not 7-Carboxymethylguanine in Human Liver DNA. Chemical Research in Toxicology, 24(7), 1076–1085. [Link]

  • Hemminki, K. (1984). Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanine. Chemico-Biological Interactions, 50(2), 249-260. [Link]

  • Barbin, A., et al. (1985). Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct. Proceedings of the National Academy of Sciences, 82(1), 168-172. [Link]

  • Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A, 1357, 1-2. [Link]

  • Chang, K. L., et al. (1998). An Correlation Study of DNA Adduct and Micronucleus Formation of Extpactable Organic Mass. Airiti Library. [Link]

  • Koppen, G., & Verschaeve, L. (2000). Adaptation to alkylation damage in DNA measured by the comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 469(1), 83-90. [Link]

  • Voso, M. T., et al. (2024). Emergence and Cytogenetic Clonal Evolution of Chromosome 7 Abnormalities in Myeloid Malignancies: Investigating the Role of Telomere Dysfunction. MDPI. [Link]

  • Giese, R. W. (1995). General method for determining ethylene oxide and related N7-guanine DNA adducts by gas chromatography-electron capture mass. CDC Stacks. [Link]

  • Gollapudi, B. B., et al. (2015). Understanding the importance of low-molecular weight (ethylene oxide- and propylene oxide-induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions. Environmental and Molecular Mutagenesis, 56(8), 649-663. [Link]

  • Chen, B., et al. (2008). An analysis of complex chromosomal aberrations in seven cases of myelodysplastic syndromes by M-FISH and whole chromosome painting. Journal of Hematology & Oncology, 1, 195. [Link]

  • L'Haridon, J., et al. (1998). Relationships between formation of micronuclei and DNA adducts and EROD activity in newts following exposure to benzo(a)pyrene. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 413(1), 83-91. [Link]

  • Swenberg, J. A., et al. (2015). Understanding the importance of low-molecular weight (ethylene oxide- and propylene oxide-induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

7-(1-Methyl-2-hydroxyethyl)guanine proper disposal procedures

Executive Summary: Operational Safety & Compliance 7-(1-Methyl-2-hydroxyethyl)guanine (also known as N7-(2-hydroxypropyl)guanine or 7-HPG) is a specific DNA adduct commonly used as a biomarker standard for propylene oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

7-(1-Methyl-2-hydroxyethyl)guanine (also known as N7-(2-hydroxypropyl)guanine or 7-HPG) is a specific DNA adduct commonly used as a biomarker standard for propylene oxide exposure or as a reference material in genotoxicity assays.[1]

While the adduct itself is chemically stable and less reactive than the alkylating agents that form it (e.g., propylene oxide), it must be handled as a Genotoxic Impurity (GTI) or a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent in a research setting.[1] Standard laboratory drain disposal is strictly prohibited due to the potential for environmental persistence and biological activity.

Immediate Directive: All solid and liquid waste containing this compound must be segregated for High-Temperature Incineration .[1]

Hazard Characterization & Handling Logic

To ensure scientific integrity, we must understand why we handle this specific isomer with rigor.

  • Chemical Nature: It is a purine derivative modified at the N7 position. Unlike O6-alkylguanines, N7-adducts are generally less mutagenic, but they are prone to depurination, leading to abasic sites (AP sites) in DNA which are cytotoxic.[1]

  • Toxicological Classification: Treat as a Suspected Carcinogen/Mutagen . In the absence of a substance-specific RCRA P-list code, we apply the "Precautionary Principle" for nucleic acid derivatives used in mutagenesis research.

  • Stability: The N7-glycosidic bond is labile.[1] In acidic conditions, it hydrolyzes to release the alkylated base. Therefore, waste streams should be kept at neutral or slightly alkaline pH to prevent uncontrolled degradation before incineration.

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Respiratory N95 (minimum) or P100 HEPAPrevents inhalation of lyophilized powder during weighing.[1]
Dermal Double Nitrile Gloves (0.11mm min)Standard barrier protection against organic bases.[1]
Ocular Chemical Splash GogglesPrevents mucosal absorption via the eyes.[1]
Clothing Tyvek Lab Coat or closed-front gownPrevents particulate accumulation on street clothes.[1]

Containment & Segregation Protocols

Effective disposal begins at the bench. You must segregate this waste from general trash and biohazard streams (unless mixed with infectious agents).

A. Solid Waste (Lyophilized powder, contaminated wipes, weighing boats)
  • Primary Containment: Place waste in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) container (often white or yellow).[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "7-(1-Methyl-2-hydroxyethyl)guanine, solid debris."[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

B. Liquid Waste (Stock solutions in DMSO, Methanol, or Water)
  • Solvent Compatibility: Segregate based on the solvent.

    • If in DMSO/Methanol: Collect in "Organic Solvents (Non-Halogenated)" carboy.

    • If in Aqueous Buffer: Collect in "Aqueous Toxic" carboy. Do not pour down the sink.

  • Container: Use amber glass or HDPE carboys.

  • Headspace: Leave 10% headspace to prevent over-pressurization.

Deactivation & Surface Decontamination

While incineration is the disposal method, you must deactivate spills or residues on bench surfaces.

  • The Agent: 10% Sodium Hypochlorite (Bleach) .

  • The Mechanism: Hypochlorite acts as a strong oxidizer. It attacks the electron-rich purine ring system of the guanine, disrupting the aromaticity and cleaving the imidazole ring. This effectively destroys the molecular recognition capability of the nucleobase.

  • Protocol:

    • Absorb bulk spill with paper towels (treat as solid waste).

    • Flood surface with 10% fresh bleach solution.[3]

    • Allow 15 minutes of contact time .

    • Wipe with water to remove corrosive residue.

Disposal Workflow: The "Chain of Custody"

The following diagram outlines the logical decision tree for disposing of 7-(1-Methyl-2-hydroxyethyl)guanine, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 7-(1-Methyl-2-hydroxyethyl)guanine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, Tips) StateCheck->Solid Solid Liquid Liquid Waste (Stock Solutions) StateCheck->Liquid Liquid Bagging Double Bag (Polyethylene) Place in Rigid Container Solid->Bagging SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent Stream (DMSO, MeOH) SolventCheck->Organic >10% Organics Aqueous Aqueous Stream (Buffers, Media) SolventCheck->Aqueous <10% Organics Labeling Label: 'Non-Regulated Toxic' Chemical Constituent Required Organic->Labeling Aqueous->Labeling Bagging->Labeling EHS Handover to EHS/Contractor Labeling->EHS Incineration Final Fate: High-Temp Incineration EHS->Incineration

Figure 1: Logical decision tree for segregating and disposing of alkylated guanine waste streams.[1]

Regulatory & Transport Classification

When filling out your hazardous waste tag (RCRA compliance), use the following descriptors. Since this specific isomer is rarely assigned a unique UN number, we use "Not Otherwise Specified" (NOS) classifications.

ParameterValueNotes
Proper Shipping Name Waste Toxic Solid, Organic, N.O.S. (Contains Guanine derivative)For solids.[1][4]
Proper Shipping Name Waste Flammable Liquid, Toxic, N.O.S.For DMSO/MeOH solutions.[1]
RCRA Code None (Non-Listed) Does not carry a P or U code, but must be managed as hazardous.[1]
DOT Hazard Class Class 6.1 (Toxic)If transporting pure standard.[1]
Destruction Method IncinerationMandatory. Do not landfill.[1]

References

  • Safety Data Sheet: Guanine . Carl Roth.[2][5] Available at: [Link] (Accessed Feb 2026). Provides baseline hazard data for the purine parent structure.

  • Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues . Carcinogenesis, Oxford Academic. Available at: [Link]. Establishes the compound as a biomarker for propylene oxide exposure.

  • Chemical Hygiene Plan & Waste Disposal Procedures . University of Wisconsin-Madison EHS.[1] Available at: [Link]. Source for "Submit to Safety" protocols for organic bases.

  • Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules . National Institutes of Health (NIH).[3] Available at: [Link]. Provides the framework for handling synthetic nucleic acid derivatives.

Sources

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